(R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL
Description
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Properties
IUPAC Name |
ethyl (2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4.ClH/c1-2-18-12(16)11(8-14)15-13(17)19-9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,14H2,1H3,(H,15,17);1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFNRMTWMDBKDZ-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN)NC(=O)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CN)NC(=O)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is (R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL
An In-Depth Technical Guide to (R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL: A Chiral Building Block for Advanced Drug Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chiral intermediate in modern pharmaceutical research and development. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, applications, and analytical characterization, with a focus on the scientific principles that underpin its utility.
Core Chemical Identity and Properties
This compound is a derivative of the non-proteinogenic amino acid α,β-diaminopropionic acid. Its structure incorporates several key features that make it a valuable synthetic intermediate: a chiral center at the alpha-carbon, an ethyl ester protecting the carboxylic acid, and a carbobenzyloxy (Cbz) group protecting the alpha-amino group, with the beta-amino group protonated as a hydrochloride salt.
| Property | Value | Source(s) |
| IUPAC Name | ethyl (2R)-3-amino-2-{[(benzyloxy)carbonyl]amino}propanoate hydrochloride | |
| CAS Number | 264235-79-2 | |
| Molecular Formula | C13H19ClN2O4 | |
| Molecular Weight | 302.76 g/mol | |
| Physical Form | White to yellow solid | |
| Storage Temperature | 2-8 °C |
Strategic Synthesis: A Representative Protocol
The logical flow of the synthesis starts from a readily available chiral precursor, such as D-serine, to establish the correct stereochemistry at the alpha-carbon. The subsequent steps involve protection of the amino group, esterification of the carboxylic acid, and conversion of the hydroxyl group to an amino group.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Methodology
Step 1: N-Cbz Protection of D-Serine
-
Rationale: The alpha-amino group of the starting material, D-serine, is protected with a carbobenzyloxy (Cbz) group. The Cbz group is chosen for its stability under a range of reaction conditions and its ease of removal via hydrogenolysis.[4][5][6] This protection prevents unwanted side reactions of the amino group in subsequent steps.[7][8]
-
Protocol:
-
Dissolve D-serine in an aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) while maintaining the pH between 8 and 10.[5]
-
Stir the reaction mixture overnight at room temperature.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the N-Cbz-D-serine.
-
Filter, wash with cold water, and dry the product.
-
Step 2: Esterification of N-Cbz-D-Serine
-
Rationale: The carboxylic acid is converted to an ethyl ester. This is often done to improve solubility in organic solvents and to prevent the carboxylic acid from interfering with subsequent reactions.
-
Protocol:
-
Suspend N-Cbz-D-serine in anhydrous ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the ethyl ester into an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Step 3 & 4: Conversion of the Hydroxyl Group to an Azide
-
Rationale: The hydroxyl group is first converted into a good leaving group, such as a mesylate or tosylate. This is followed by nucleophilic substitution with sodium azide to introduce the azide functionality, which will be reduced to the desired amino group.
-
Protocol:
-
Dissolve the N-Cbz-D-serine ethyl ester in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath and add a base, such as triethylamine.
-
Slowly add methanesulfonyl chloride or tosyl chloride and stir until the reaction is complete.
-
Wash the reaction mixture to remove the excess reagents.
-
The resulting mesylated or tosylated intermediate is then reacted with sodium azide in a polar aprotic solvent like DMF at an elevated temperature.
-
After the reaction is complete, the product is extracted and purified.
-
Step 5: Reduction of the Azide to an Amine
-
Rationale: The azide group is reduced to a primary amine. A common and clean method for this transformation is catalytic hydrogenation.
-
Protocol:
-
Dissolve the azido intermediate in a solvent such as ethanol or ethyl acetate.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.[1]
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Step 6: Formation of the Hydrochloride Salt
-
Rationale: The final compound is often supplied as a hydrochloride salt to improve its stability and handling properties.
-
Protocol:
-
Dissolve the free amine in a suitable solvent like diethyl ether.
-
Slowly add a solution of hydrochloric acid in ether.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with ether, and dry under vacuum to yield the final product.
-
The Indispensable Role of the Carbobenzyloxy (Cbz) Protecting Group
The Cbz group is a cornerstone of amino acid and peptide chemistry for several reasons:[5][9]
-
Stability: It is stable to a wide range of reagents, including those used for esterification and many coupling reactions.[6]
-
Ease of Introduction: It can be readily introduced using benzyl chloroformate under basic conditions.[5]
-
Orthogonality: The Cbz group is orthogonal to many other protecting groups, meaning it can be selectively removed without affecting them. For example, it is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups.[9]
-
Clean Deprotection: It can be removed by catalytic hydrogenation, which yields the free amine, toluene, and carbon dioxide as byproducts, which are easily removed.[4]
Caption: The strategic role of the title compound in the synthesis of novel therapeutics.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of complex, biologically active molecules. Its utility stems from the presence of two differentially protected amino groups and a chiral center.
-
Peptide Synthesis: This compound can be used to introduce a D-α,β-diaminopropionic acid residue into a peptide chain. The use of unnatural amino acids like this is a common strategy in drug discovery to enhance the stability, selectivity, and activity of peptide-based drugs.[][11] The Cbz group on the alpha-amino group allows for standard peptide coupling protocols, while the beta-amino group can be deprotected and further functionalized.
-
Synthesis of Heterocycles: The two amino groups and the ester functionality can be used in cyclization reactions to form a variety of heterocyclic scaffolds, which are common motifs in many pharmaceuticals.
-
Precursor to Enzyme Inhibitors and Receptor Ligands: Chiral amino acid derivatives are frequently used as starting materials for the synthesis of small molecule drugs that target enzymes or receptors.[12] The specific stereochemistry and functionality of this compound make it a suitable precursor for molecules designed to interact with specific biological targets.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons on the propanoate backbone, the benzylic protons of the Cbz group, and the aromatic protons of the Cbz group. The signals for the protons on the chiral center and the adjacent methylene group would likely appear as complex multiplets due to diastereotopicity.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester and the carbamate, the aromatic carbons, the benzylic carbon, the carbons of the ethyl group, and the two carbons of the propanoate backbone. The expected chemical shift for the carbamate carbonyl is around 156 ppm, and for the ester carbonyl is around 170 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would likely show a peak corresponding to the molecular ion [M+H]⁺ (for the free base) at m/z 267.13.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be used to determine the enantiomeric purity of the compound, ensuring that the desired (R)-enantiomer is present in high excess.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a strategically designed chiral building block that plays a significant role in the synthesis of advanced pharmaceutical compounds. Its carefully chosen protecting groups and defined stereochemistry provide medicinal chemists with a versatile tool for creating novel therapeutics with enhanced properties. A thorough understanding of its synthesis, properties, and handling is essential for its effective application in research and development.
References
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Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
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Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]
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PubMed Central. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. [Link]
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Organic Chemistry Portal. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. [Link]
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Molbase. Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. [Link]
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Oakwood Labs. The Role of Amino Acids in Pharmaceuticals. [Link]
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ResearchGate. Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. [Link]
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ACS Publications. Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. [Link]
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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ResearchGate. Selective Mono‐BOC Protection of Diamines. [Link]
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PubMed Central. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]
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PubMed Central. Practical N-to-C peptide synthesis with minimal protecting groups. [Link]
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PubMed Central. Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA. [Link]
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PubMed Central. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. [Link]
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A Guide to the Role of Chiral Diamino Acids in Modern Synthesis: From Catalysis to Complex Molecules
Introduction: The Foundational Importance of Chiral Diamino Acids
In the landscape of modern chemical synthesis, the pursuit of stereochemical control is paramount. Chirality is a fundamental property of molecules that governs their interactions within biological systems, making it a critical factor in the safety and efficacy of pharmaceuticals.[] While nature provides a palette of 20 proteinogenic α-amino acids as primary chiral building blocks, the frontiers of drug discovery and materials science demand a more diverse and functionalized toolkit.[][2] Enter chiral diamino acids—a class of molecules distinguished by the presence of two amine functionalities and at least one carboxylic acid, arranged with defined stereochemistry.
This guide moves beyond a simple catalog of reactions to provide an in-depth, field-proven perspective on the strategic roles of chiral diamino acids. We will explore the causal principles that make them indispensable as ligands in asymmetric catalysis, as conformation-directing elements in peptidomimetics, and as versatile synthons for complex molecular architectures. For the researcher, scientist, or drug development professional, understanding the "why" behind the application of these reagents is key to unlocking their full potential in the laboratory and beyond.
Part I: The Diamine Motif as a Pillar of Asymmetric Catalysis
The true elegance of chiral diamino acids in synthesis is most prominently displayed in their role as ligands for asymmetric catalysis. The foundational principle lies in their ability to act as bidentate chelators for transition metals. The two nitrogen atoms, held in a rigid and stereochemically defined spatial relationship, coordinate to a metal center (e.g., Ruthenium, Rhodium, Copper), creating a C₂-symmetric or pseudo-C₂-symmetric chiral environment.[3][4][5] This well-defined chiral pocket is the engine of enantioselectivity; it preferentially binds and orients a prochiral substrate for reaction on one of its two faces, leading to the formation of one enantiomer of the product in high excess.
Mechanism and Causality in Catalyst Design
The efficacy of a diamine-based catalyst is not accidental; it is a direct result of its structural and electronic properties.
-
The Backbone Dictates Conformation: The structure connecting the two nitrogen atoms—the "backbone"—is critical. For instance, the cyclohexane backbone in 1,2-diaminocyclohexane (DACH) derivatives provides a rigid, chair-like conformation that fixes the orientation of the N-substituents and, consequently, the geometry of the resulting metal complex. This rigidity minimizes conformational ambiguity, which is often the key to achieving high enantioselectivity.
-
N-Substituents Tune the Chiral Pocket: Substituents on the nitrogen atoms (e.g., tosyl groups in TsDPEN or bulky alkyl groups) serve two purposes. First, they provide the steric bulk that defines the chiral pocket, physically blocking one pathway of substrate approach. Second, they modulate the electronic properties of the metal center. Electron-withdrawing groups, like tosyl, can make the metal more electrophilic, enhancing its catalytic activity in reactions like transfer hydrogenation.[6][7]
This rational design allows for the catalysis of a vast array of transformations with exquisite control, including asymmetric hydrogenations, transfer hydrogenations, and various C-C and C-N bond-forming reactions.[4][5][6][8]
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An In-depth Technical Guide on the Proper Storage and Handling of Halogenated Nitroaromatic Compounds
A Focus on CAS 264235-79-2 and Related Analogs for Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the proper storage and handling of complex halogenated nitroaromatic compounds. Given the limited public information on CAS 264235-79-2, this document will establish a framework of best practices by drawing on data from structurally related and well-documented analogs such as 2-Bromo-4-fluoro-1-nitrobenzene (CAS 700-36-7) and 2-Bromo-4-fluoro-1-iodobenzene. This approach ensures a scientifically grounded and safety-first methodology for handling such reactive and potentially hazardous molecules.
Compound Identification and Physicochemical Properties
Halogenated nitroaromatic compounds are a critical class of building blocks in modern medicinal chemistry. Their unique electronic properties, driven by the interplay of electron-withdrawing nitro groups and the inductive and mesomeric effects of various halogens, make them invaluable for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. However, these same properties necessitate a rigorous approach to their storage and handling to ensure compound integrity and operator safety.
| Property | 2-Bromo-4-fluoro-1-nitrobenzene | 2-Bromo-4-fluoro-1-iodobenzene | Inferred Properties for Similar Structures |
| CAS Number | 700-36-7 | 202865-61-6 | 264235-79-2 |
| Molecular Formula | C₆H₃BrFNO₂ | C₆H₃BrFI | - |
| Molecular Weight | 220.00 g/mol [1] | 300.89 g/mol [2] | Likely > 300 g/mol |
| Appearance | White to light yellow or green crystalline powder | - | Likely a solid at room temperature |
| Melting Point | 41.0 to 45.0 °C | - | Expected to be a solid with a distinct melting point |
| Solubility | Soluble in Methanol | - | Likely soluble in common organic solvents |
Hazard Identification and GHS Classification
Based on aggregated data from similar compounds, halogenated nitroaromatics are generally classified as hazardous. The presence of a nitro group and multiple halogens can lead to significant toxicity and reactivity.
Anticipated GHS Hazard Classifications:
-
Acute Toxicity, Oral (Harmful) [1]
-
Acute Toxicity, Dermal (Harmful) [1]
-
Acute Toxicity, Inhalation (Harmful) [1]
-
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) [2]
Core Directive: Storage Protocols
The primary objective in storing halogenated nitroaromatics is to prevent degradation and ensure the safety of laboratory personnel. Degradation can be initiated by light, heat, and atmospheric exposure.
Light Sensitivity
Many aromatic compounds, especially those with chromophores like the nitro group, are susceptible to photodegradation. Light can provide the energy to initiate reactions, leading to the formation of impurities.
-
Protocol: Always store the compound in amber or opaque vials to minimize light exposure.[3][4] For highly sensitive materials, wrapping the container in aluminum foil provides an additional barrier.
Temperature and Humidity Control
Elevated temperatures can accelerate decomposition, while humidity can introduce moisture that may react with the compound or lead to clumping of solid materials.
-
Protocol: It is recommended to store this compound in a cool, dry, and dark place. A controlled room temperature environment is generally acceptable, though for long-term storage, refrigeration (2-8 °C) is advisable, especially if the compound has a low melting point. Ensure the container is tightly sealed to prevent moisture ingress.[3]
Inert Atmosphere
While not all halogenated nitroaromatics are highly air-sensitive, the potential for oxidative degradation or reaction with atmospheric moisture makes storage under an inert atmosphere a best practice, particularly for long-term storage or for compounds with unknown stability.[3]
-
Protocol: For long-term storage, it is recommended to store the compound in a desiccator or under an inert atmosphere of nitrogen or argon. This is especially critical after the container has been opened for the first time.
Storage Decision Workflow
The following diagram outlines the decision-making process for the appropriate storage of CAS 264235-79-2 and similar compounds.
Caption: Decision workflow for proper storage.
Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of halogenated nitroaromatics, strict adherence to handling protocols and the use of appropriate PPE is mandatory.
Engineering Controls
-
Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Ventilation: Ensure adequate ventilation in the laboratory.[6]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this class of compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[7] | Provides a barrier against dermal absorption, which is a significant route of exposure for nitroaromatic compounds.[8] |
| Eye Protection | Chemical safety goggles or a face shield.[9] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Skin and Body | A lab coat is mandatory. For larger quantities, consider a chemically resistant apron or suit.[7] | Prevents contamination of personal clothing and skin. |
| Respiratory | Not generally required if handled in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary.[9] | Prevents respiratory tract irritation from inhalation of dust or vapors.[2] |
Spill and Emergency Procedures
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For liquid spills, use an absorbent material like sand, diatomaceous earth, or a universal binding agent to contain the spill.[5] For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.
-
Collect: Place the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Spill Response Workflow
Caption: Step-by-step spill response workflow.
Disposal Considerations
Disposal of CAS 264235-79-2 and its containers must be in accordance with all federal, state, and local regulations.[10]
-
Waste Stream: This compound should be treated as hazardous waste. Do not dispose of it in regular trash or down the drain.
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Deactivation: For iodinated organic compounds, there are methods to convert the organic iodine into inorganic iodide, which may be a preliminary step in some waste treatment processes.[11] One common laboratory method for treating iodine waste is reduction with sodium thiosulfate solution to the less harmful iodide ion.[12] However, consult with your institution's environmental health and safety (EHS) office for specific disposal protocols.
Chemical Reactivity and Incompatibilities
Halogenated nitroaromatic compounds can be reactive under certain conditions.
-
Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[13] Nitroaromatic compounds can react violently with strong reducing agents or bases.
-
Hazardous Decomposition Products: Upon combustion, this compound may produce toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, and halogenated compounds.[9]
Conclusion
The proper storage and handling of complex halogenated nitroaromatic compounds like CAS 264235-79-2 are paramount for ensuring the integrity of research and the safety of laboratory personnel. By understanding the physicochemical properties, potential hazards, and appropriate protocols for storage, handling, and disposal, researchers can work with these valuable compounds confidently and safely. Always consult the Safety Data Sheet (SDS) for any chemical before use and follow the guidance of your institution's EHS department.
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- ChemicalBook. (n.d.). PHENYL ACETATE | 122-79-2.
- Santa Cruz Biotechnology. (n.d.). 3-Sulfolene | CAS 77-79-2.
- YouTube. (2020). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in...
- Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
- Chemistry Stack Exchange. (2018). Naming tetrahalogenated benzene.
- Sigma-Aldrich. (n.d.). 2-Bromo-1-fluoro-4-nitrobenzene 95 701-45-1.
- ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?
Sources
- 1. 2-Bromo-4-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2756993 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. ossila.com [ossila.com]
- 4. cosmeticindex.com [cosmeticindex.com]
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- 11. CN103508421A - Method for recycling iodine from production waste liquid of X-CT series contrast agents - Google Patents [patents.google.com]
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- 13. phenyl acetate | CAS#:122-79-2 | Chemsrc [chemsrc.com]
Methodological & Application
A Guide to the Strategic Incorporation of (R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL in Advanced Peptide Synthesis
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the effective utilization of (R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL, a versatile building block for introducing α,β-diaminopropionic acid (DAP) moieties into peptide structures. This document emphasizes scientific integrity, offering field-proven insights and self-validating protocols to ensure reproducible and reliable results in your peptide synthesis endeavors.
Introduction: The Significance of Diaminopropionic Acid in Peptide Therapeutics
Peptides containing L-α,β-diaminopropionic acid (L-Dap) are prevalent in a variety of bioactive natural products, including antibiotics and siderophores. The incorporation of Dap residues into synthetic peptides has been shown to confer unique structural and functional properties, such as enhanced enzymatic stability, improved receptor binding affinity, and the ability to introduce specific branching points for conjugation or cyclization. This compound offers a strategically protected and activated building block for the seamless integration of Dap into peptide sequences. Its unique trifunctional nature—a Cbz-protected α-amine, a free β-amine (as a hydrochloride salt), and an ethyl ester-activated carboxyl group—necessitates a nuanced approach to its application in both solid-phase and solution-phase peptide synthesis.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its successful application.
| Property | Value |
| IUPAC Name | ethyl (2R)-3-amino-2-{[(benzyloxy)carbonyl]amino}propanoate hydrochloride |
| CAS Number | 264235-79-2 |
| Molecular Formula | C13H19ClN2O4 |
| Molecular Weight | 318.76 g/mol |
| Appearance | White to yellow solid |
| Purity | ≥95% |
| Storage | 2-8°C |
Strategic Considerations for Peptide Synthesis
The presence of three distinct functional groups in this compound allows for several strategic approaches in peptide synthesis. The choice of strategy will depend on the desired final peptide structure and the overall synthetic workflow.
Orthogonal Protection Scheme
The Cbz (benzyloxycarbonyl) group protecting the α-amine and the ethyl ester at the C-terminus offer an orthogonal protection strategy. The Cbz group is stable to the mildly acidic conditions used for the removal of Boc protecting groups and the basic conditions for Fmoc group removal, making it compatible with both major solid-phase peptide synthesis (SPPS) methodologies.[1][2] The Cbz group is typically removed by catalytic hydrogenolysis, which does not affect most other common protecting groups.[3]
The ethyl ester can be hydrolyzed under basic conditions (saponification), which are generally not compatible with Fmoc-based SPPS due to the lability of the Fmoc group to bases. Therefore, careful planning of the synthetic route is crucial.
Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
PART 1: Solution-Phase Peptide Synthesis
Solution-phase synthesis offers flexibility in scale-up and purification of intermediates. This approach is particularly well-suited for the synthesis of di- or tri-peptides incorporating the Dap moiety, which can then be used as building blocks in larger peptide syntheses.
Protocol 1: Dipeptide Synthesis via Coupling to the β-Amino Group
This protocol describes the coupling of an N-protected amino acid to the free β-amino group of this compound.
Materials:
-
This compound
-
N-Fmoc- or N-Boc-protected amino acid
-
Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Neutralization: Dissolve this compound (1.0 eq.) in anhydrous DCM. Add DIPEA (1.1 eq.) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.
-
Activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq.), the coupling reagent (e.g., HATU, 1.0 eq.), and HOBt (1.0 eq, if using EDC) in anhydrous DCM. Add DIPEA (2.0 eq.) and stir for 10 minutes at 0°C to activate the carboxylic acid.
-
Coupling: Add the activated amino acid solution to the neutralized (R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE solution and stir the reaction mixture at room temperature overnight.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer successively with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired dipeptide.
-
Characterization: Confirm the structure and purity of the product by NMR and mass spectrometry.
dot
Caption: Workflow for solution-phase dipeptide synthesis.
PART 2: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain on a solid support requires careful consideration of the protecting group strategy.
Protocol 2: Incorporation into a Peptide Chain via the α-Amino Group
This protocol details the use of the title compound as a building block in Fmoc-based SPPS. This strategy leaves the β-amino group available for post-synthetic modifications.
Materials:
-
Fmoc-protected Rink Amide or Wang resin
-
Standard Fmoc-protected amino acids
-
This compound
-
SPPS-grade DMF
-
20% Piperidine in DMF
-
Coupling solution: 0.5 M HATU in DMF
-
Activation solution: 2 M DIPEA in NMP
-
DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Fmoc Deprotection: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling of this compound:
-
Dissolve this compound (3.0 eq.) and HATU (3.0 eq.) in DMF.
-
Add DIPEA (6.0 eq.) to the solution and pre-activate for 5 minutes.
-
Add the activated mixture to the deprotected resin and couple for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
-
Washing: Wash the resin with DMF and DCM.
-
Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the subsequent amino acids.
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold diethyl ether.
-
-
Purification and Cbz-Deprotection:
-
Purify the crude peptide by reverse-phase HPLC.
-
The Cbz group on the incorporated Dap residue can be removed by catalytic hydrogenolysis post-purification if desired.[3]
-
dot
Caption: SPPS workflow for incorporating the Dap building block.
Troubleshooting and Expert Insights
-
Incomplete Coupling: Due to the potential for steric hindrance, the coupling of this compound may be slower than for standard amino acids. The use of potent coupling reagents like HATU or COMU is recommended.[4] Microwave-assisted SPPS can also enhance coupling efficiency for hindered amino acids.[5]
-
Side Reactions: The free β-amino group in the title compound can potentially lead to side reactions if not handled correctly. In solution-phase synthesis, ensure complete neutralization of the hydrochloride salt before coupling to other residues.
-
Cbz Group Stability: The Cbz group is generally stable to TFA cleavage conditions used in Fmoc-SPPS.[6] However, prolonged exposure or higher temperatures might lead to some cleavage. It is advisable to keep cleavage times to the minimum required for complete removal of other protecting groups and the resin linker.
Characterization and Validation
The successful synthesis of peptides containing the Dap moiety must be confirmed through rigorous analytical techniques.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is the primary tool for confirming the molecular weight of the synthesized peptide.[7] The observed mass should correspond to the calculated mass of the peptide containing the Cbz-protected Dap residue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 2D NMR spectroscopy can provide detailed structural information, confirming the incorporation of the Dap residue and the integrity of the peptide backbone.[7][8][9] The characteristic signals of the Cbz group (aromatic protons and benzylic protons) should be identifiable in the spectrum.
Conclusion
This compound is a valuable and versatile building block for the synthesis of peptides containing α,β-diaminopropionic acid. By understanding its unique chemical properties and employing the appropriate synthetic strategies and protocols outlined in this guide, researchers can confidently incorporate this moiety to create novel peptides with enhanced biological activities and functionalities. The key to success lies in the careful planning of the protection scheme and the use of optimized coupling and deprotection conditions.
References
-
ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
National Institutes of Health. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. [Link]
-
ResearchGate. Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. [Link]
-
ACS Publications. An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. [Link]
-
AAPPTec. Planning a Peptide Synthesis. [Link]
-
ACS Publications. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid. [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
PubMed. Studies of peptide antibiotics. XLVI. Syntheses of gramicidin S analogs containing D-alpha,beta-diaminopropionic acid or alpha,beta-dehydroalanine. [Link]
-
National Institutes of Health. On the role of NMR spectroscopy for characterization of antimicrobial peptides. [Link]
- Google Patents. Process for the synthesis of peptides.
-
ResearchGate. Peptide Synthesis. [Link]
-
National Institutes of Health. Peptide synthesis using unprotected peptides through orthogonal coupling methods. [Link]
-
ResearchGate. On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides. [Link]
-
ResearchGate. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. [Link]
-
ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
ACS Publications. Substrate-Mimicking Peptides as MMP-1 Inhibitors: Impact of Zinc-Binding Group Position on Ternary Complex Stability. [Link]
-
ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. [Link]
-
ChemRxiv. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Application Note & Protocols: Strategic Incorporation of (R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL in Solid-Phase Peptide Synthesis
Introduction: Unlocking Novel Peptide Architectures
The synthesis of peptides with non-proteinogenic amino acids is a cornerstone of modern drug discovery and materials science. These unique building blocks allow for the creation of peptidomimetics with enhanced stability, novel structural motifs, and tailored biological activities. (R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL is a valuable derivative of (R)-α,β-diaminopropanoic acid (DAP), a non-canonical amino acid that offers a strategic point for peptide modification, such as branching, cyclization, or conjugation.[1][2]
This guide provides a comprehensive overview and detailed protocols for the effective use of this reagent in solid-phase peptide synthesis (SPPS), with a focus on leveraging its unique protecting group configuration for advanced synthetic strategies. The key to its utility lies in the carboxybenzyl (Cbz) protecting group on the α-amino function, which is orthogonal to the widely used Fmoc/tBu strategy.[3][4] This orthogonality allows for site-specific manipulation of the DAP residue, opening avenues for complex peptide design that are otherwise difficult to achieve.
Compound Profile:
| Feature | Description |
| IUPAC Name | ethyl (2R)-3-amino-2-{[(benzyloxy)carbonyl]amino}propanoate hydrochloride[5] |
| Abbreviation | Cbz-(R)-Dap(β-NH₂)-OEt · HCl |
| α-Amino Protection | Carboxybenzyl (Cbz, Z) |
| β-Amino Group | Free (as hydrochloride salt) |
| Carboxyl Group | Ethyl Ester (OEt) |
| Key Application | Introduction of a selectively-modifiable DAP residue into a peptide sequence. |
The Cbz group is stable under the basic conditions used for Fmoc removal and the standard acidic conditions (TFA) used for final peptide cleavage and side-chain deprotection in Fmoc-SPPS.[3][6] It is typically removed under distinct conditions, most commonly catalytic hydrogenolysis, providing a third dimension of chemical selectivity.[7][8]
The Principle of Orthogonality: A Strategic Advantage
Successful peptide synthesis relies on a carefully planned protecting group strategy.[9] Orthogonal protecting groups can be removed in any order in the presence of others without being affected.[3] The combination of Fmoc (Nα-protection), tert-Butyl (tBu, side-chain protection), and Cbz (site-specific side-chain or backbone protection) forms a powerful tri-orthogonal system.
This system allows a researcher to:
-
Assemble a peptide chain using standard Fmoc/tBu chemistry.
-
Cleave the final peptide from the resin, removing all tBu-based side-chain protecting groups while leaving the Cbz group intact.[6]
-
Perform further chemical modifications on the free amine generated after selective Cbz removal in solution.
-
Alternatively, selectively remove the Cbz group while the peptide is still attached to the solid support to perform on-resin modifications.
// Deprotection conditions Base [label="Base (e.g., Piperidine)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Acid [label="Acid (e.g., TFA)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; H2 [label="Hydrogenolysis (H₂/Pd-C)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
// Connections Fmoc -> Base [label=" Cleaved by"]; tBu -> Acid [label=" Cleaved by"]; Cbz -> H2 [label=" Cleaved by"];
Base -> tBu [label=" Stable", style=dashed]; Base -> Cbz [label=" Stable", style=dashed]; Acid -> Fmoc [label=" Stable", style=dashed]; Acid -> Cbz [label=" Stable\n(under standard cleavage cond.)", style=dashed, headport="w"]; H2 -> Fmoc [label=" Stable", style=dashed]; H2 -> tBu [label=" Stable", style=dashed]; }
Caption: Orthogonal relationship between Fmoc, tBu, and Cbz protecting groups.
Experimental Protocols
Protocol 1: Preparation of Cbz-(R)-Dap-OH for SPPS Coupling
The commercially available starting material is an ethyl ester, which is unsuitable for direct activation and coupling to a resin-bound amine in SPPS. The carboxyl group must first be deprotected via saponification.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Dioxane or Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a 1:1 mixture of Dioxane (or THF) and water.
-
Saponification: Cool the solution to 0 °C in an ice bath. Add 1 M NaOH solution (approx. 2.2 equivalents) dropwise while stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up:
-
Remove the organic solvent (Dioxane/THF) using a rotary evaporator.
-
Wash the remaining aqueous solution with Ethyl Acetate (2x) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate should form.
-
-
Extraction: Extract the product from the acidified aqueous layer with Ethyl Acetate (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, (R)-3-amino-2-(Cbz-amino)propanoic acid , as a solid.
-
Verification: Confirm the structure and purity of the product via ¹H NMR and ESI-MS before proceeding.
Protocol 2: Incorporation into Peptide Chain (Fmoc-SPPS)
This protocol assumes a standard Fmoc-SPPS workflow on an automated or manual synthesizer.[10] The peptide is assembled from the C-terminus to the N-terminus.[3]
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)
-
Prepared Cbz-(R)-Dap-OH (from Protocol 1)
-
Coupling reagents: HBTU, HCTU, or DIC/Oxyma[11]
-
Base: Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Fmoc Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: DMF, Isopropanol (IPA), DCM
SPPS Cycle for Cbz-(R)-Dap-OH Incorporation:
Caption: SPPS cycle for coupling the prepared Cbz-(R)-Dap-OH.
Detailed Steps:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.[11]
-
Washing: Wash the resin thoroughly with DMF (x5), IPA (x2), and DMF (x3) to remove residual piperidine and dibenzofulvene adducts.[12][13]
-
Amino Acid Activation: In a separate vessel, dissolve Cbz-(R)-Dap-OH (4 eq. relative to resin loading), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 2-5 minutes. Note: The two amino groups on the building block require additional base for neutralization and activation.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, a second coupling may be required.
-
Washing: Wash the resin with DMF (x5), DCM (x3), and DMF (x3) to remove excess reagents and byproducts.
-
Continuation: The resin is now ready for the next Fmoc-amino acid coupling cycle or can proceed to final cleavage.
Protocol 3: Final Cleavage and Global Deprotection
This protocol releases the peptide from the solid support and removes acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). The Cbz group will remain intact.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O). CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage: Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Incubation: Agitate at room temperature for 2-3 hours. The Cbz group is stable under these conditions.[6]
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Add the TFA solution dropwise into a 50 mL conical tube containing cold diethyl ether (approx. 40 mL). A white precipitate of the crude peptide will form.
-
-
Isolation:
-
Incubate at -20 °C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
-
Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: The crude peptide, now containing the intact Cbz-protected DAP residue, should be purified by reverse-phase HPLC.
Advanced Application: Post-Cleavage Cbz Deprotection
To obtain the final peptide with a free α-amino group on the DAP residue, the Cbz group must be removed. This is typically performed in solution after HPLC purification.
Method: Catalytic Hydrogenolysis
-
Dissolution: Dissolve the purified, Cbz-protected peptide in a suitable solvent such as methanol, acetic acid, or a mixture thereof.
-
Catalyst Addition: Add Palladium on carbon (Pd/C, 10% w/w) catalyst to the solution.
-
Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction by HPLC or Mass Spectrometry. The reaction is typically complete within 2-6 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Remove the solvent under reduced pressure to yield the final deprotected peptide. Lyophilization from water/acetonitrile is recommended for final product isolation.
Causality Note: Hydrogenolysis is preferred as it is a very mild method that does not affect other functionalities in the peptide.[7][8] However, it is incompatible with peptides containing sulfur (Cys, Met) or certain reducible groups. In such cases, alternative deprotection methods, though harsher, may be considered.[8][14]
References
-
Kumar, R. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]
-
Robinson, A. J., et al. (2005). Highly Enantioselective Synthesis of α,β-Diaminopropanoic Acid Derivatives Using a Catalytic Asymmetric Hydrogenation Approach. The Journal of Organic Chemistry. Retrieved from [Link]
-
Applied Biosystems. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
D'Alonzo, D., et al. (2015). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. Retrieved from [Link]
-
Paradisi, F., et al. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions. Retrieved from [Link]
-
Nuti, F., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. Retrieved from [Link]
- Collins, J., et al. (n.d.). Solid phase peptide synthesis processes and associated systems. Google Patents.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Canavelli, C. M., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. PubMed Central. Retrieved from [Link]
-
Barany, G. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. Retrieved from [Link]
-
National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. Retrieved from [Link]
-
Avendaño, V. P., et al. (2018). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Retrieved from [Link]
-
Tzani, A., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. Retrieved from [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Adding Cbz Protecting Group Mechanism. YouTube. Retrieved from [Link]
-
Ring, J. (2023). To Deprotect and Serve. Scientific Update. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 264235-79-2 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. repository.lsu.edu [repository.lsu.edu]
- 10. bachem.com [bachem.com]
- 11. ejbiotechnology.info [ejbiotechnology.info]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
Application Notes and Protocols for the Chemoselective Deprotection of Cbz-Protected Diamino Acid Derivatives
Abstract
The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in peptide synthesis, prized for its stability and orthogonal removal conditions.[1][2] This application note provides a comprehensive guide to the deprotection of Cbz-protected diamino acid derivatives, a critical step in the synthesis of complex peptides and peptidomimetics. We will delve into the mechanistic underpinnings of various deprotection strategies, offering detailed, field-proven protocols for catalytic hydrogenolysis, acid-mediated cleavage, and other specialized methods. A comparative analysis of these techniques, potential side reactions, and strategies for ensuring chemoselectivity will be discussed to empower researchers in drug development and peptide chemistry with the knowledge to optimize their synthetic routes.
Introduction: The Role of the Cbz Group in Diamino Acid Chemistry
Diamino acids, such as lysine, ornithine, and their analogues, are fundamental building blocks in a vast array of biologically active peptides and therapeutic agents. The presence of two amino functionalities necessitates a robust and orthogonal protection strategy to achieve regioselective peptide bond formation.[3] The Cbz group, introduced by Bergmann and Zervas in 1932, has remained a vital tool for the protection of the side-chain amino group (e.g., Nε-Cbz-lysine) due to its unique stability profile.[2] It is generally stable to the basic conditions used for Fmoc group removal and the moderately acidic conditions for Boc group cleavage, making it an integral part of orthogonal peptide synthesis strategies.[4][5]
The judicious selection of the Cbz deprotection method is paramount to the success of a synthetic campaign, as it must be effective in cleaving the Cbz group while preserving the integrity of the peptide backbone and other protecting groups. This guide will provide the theoretical basis and practical protocols for achieving high-yielding and clean Cbz deprotection for diamino acid derivatives.
Mechanistic Overview of Cbz Deprotection
The cleavage of the Cbz group proceeds through the breaking of the benzylic C-O bond. This can be achieved through several distinct chemical pathways, each with its own set of advantages and limitations.
Figure 1: Primary pathways for the deprotection of Cbz-protected amines.
Catalytic Hydrogenolysis: The Workhorse Method
Catalytic hydrogenolysis is the most widely employed method for Cbz deprotection due to its mild conditions and high efficiency.[2][6] The reaction involves the use of a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.
Mechanism of Catalytic Hydrogenolysis
The reaction proceeds via the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis to release the free amine, toluene, and carbon dioxide.[1]
Figure 2: Simplified mechanism of Cbz deprotection via catalytic hydrogenolysis.
Hydrogen Sources
While gaseous hydrogen is the most common hydrogen source, transfer hydrogenation offers a safer and often more convenient alternative.[2] Common hydrogen donors include ammonium formate, cyclohexene, and triethylsilane.[7]
Protocol 1: Standard Cbz Deprotection by Catalytic Hydrogenation
Materials:
-
Cbz-protected diamino acid derivative
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Dissolve the Cbz-protected amino acid derivative in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask equipped with a magnetic stir bar.[8]
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected diamino acid derivative.
Protocol 2: Cbz Deprotection by Transfer Hydrogenation
Materials:
-
Cbz-protected diamino acid derivative
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Ammonium formate (HCOONH₄, 5-10 equivalents)
-
Methanol (MeOH)
Procedure:
-
Dissolve the Cbz-protected amino acid derivative and ammonium formate in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by standard methods to remove ammonium salts.
Challenges and Considerations
-
Catalyst Poisoning: Sulfur-containing amino acids (e.g., methionine, cysteine) can poison the palladium catalyst, inhibiting the reaction.[9] In such cases, increasing the catalyst loading or using alternative deprotection methods may be necessary.
-
Chemoselectivity: Other functional groups, such as alkenes, alkynes, and benzyl ethers, can also be reduced under hydrogenation conditions.[7] Careful selection of reaction conditions and catalysts is crucial to ensure chemoselectivity.
Acid-Mediated Cbz Deprotection
Strong acidic conditions can effectively cleave the Cbz group, offering a valuable alternative when catalytic hydrogenolysis is not feasible.[2][10]
Mechanism of Acid-Mediated Cleavage
The reaction typically proceeds through an SN2 or SN1-type mechanism, where a strong acid protonates the carbamate oxygen, followed by nucleophilic attack or dissociation to form a benzyl cation, which is then trapped.[1]
Common Acidic Reagents
A common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[6] Other acidic systems include trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in various organic solvents.[10]
Protocol 3: Cbz Deprotection using HBr in Acetic Acid
Materials:
-
Cbz-protected diamino acid derivative
-
33% HBr in acetic acid
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Cbz-protected amino acid derivative in a minimal amount of glacial acetic acid.
-
Add a solution of 33% HBr in acetic acid at room temperature.
-
Stir the reaction mixture for the required time (typically 1-4 hours), monitoring by TLC or LC-MS.
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.
-
Collect the precipitated hydrobromide salt by filtration, wash with diethyl ether, and dry under vacuum.
Challenges and Considerations
-
Harsh Conditions: The strongly acidic conditions can lead to the cleavage of other acid-labile protecting groups, such as Boc and trityl groups.[8]
-
Side Reactions: Acid-mediated deprotection can sometimes lead to side reactions, such as the formation of pyroglutamic acid from N-terminal glutamine residues.[11]
Comparative Analysis of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Room temperature, atmospheric pressure | Mild, high-yielding, clean byproducts | Catalyst poisoning by sulfur, reduction of other functional groups |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Room temperature or gentle heating | Safer than H₂ gas, convenient | Requires removal of salt byproducts |
| Acid-Mediated Cleavage | HBr/AcOH, TFA | Room temperature | Effective for sulfur-containing peptides, metal-free | Harsh conditions, can cleave other acid-labile groups, potential side reactions |
| Dissolving Metal Reduction | Na, liquid NH₃ | -78 °C | Very powerful | Harsh conditions, requires specialized equipment and handling |
Orthogonal Deprotection Strategies
The true power of the Cbz group lies in its orthogonality with other common protecting groups used in peptide synthesis.[1][4] This allows for the selective deprotection of specific amino groups within a complex peptide, enabling the synthesis of branched or cyclic peptides.
Figure 3: Orthogonal deprotection scheme in solid-phase peptide synthesis.
Conclusion
The deprotection of Cbz-protected diamino acid derivatives is a critical transformation in the synthesis of complex peptides. While catalytic hydrogenolysis remains the method of choice due to its mildness and efficiency, acid-mediated cleavage provides a robust alternative for substrates that are incompatible with hydrogenation.[2] By understanding the underlying mechanisms, potential side reactions, and the principles of orthogonal protection, researchers can confidently select and execute the optimal deprotection strategy for their specific synthetic goals. The protocols and comparative data presented in this application note serve as a practical guide for scientists and drug development professionals to navigate the challenges of Cbz deprotection and accelerate their research endeavors.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]
-
Liu, C. F., & Tam, J. P. (1994). Peptide segment ligation strategy without use of protecting groups. Proceedings of the National Academy of Sciences, 91(14), 6584–6588. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ResearchGate. How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
Request PDF. Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. [Link]
-
Semantic Scholar. MgI2 -mediated chemoselective cleavage of protecting groups: an alternative to conventional deprotection methodologies. [Link]
-
Tam, J. P., & Xu, J. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(3), 239–254. [Link]
-
Reddit. I'm stuck with α-amino Boc protection of ornithine and lysine. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tdcommons.org [tdcommons.org]
- 11. peptide.com [peptide.com]
Application Note: (R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL as a Versatile Chiral Building Block in Modern Drug Discovery
Abstract
(R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL is a strategically designed chiral building block of significant value in pharmaceutical and medicinal chemistry. Its structure, featuring a stereochemically defined 1,2-diamine core with orthogonal protection, provides a versatile platform for the synthesis of complex, high-value molecules. This document serves as a comprehensive guide for researchers and drug development professionals, detailing the compound's properties, its core utility in constructing privileged scaffolds, and step-by-step protocols for its application in synthesizing key intermediates like chiral piperazinones and peptidomimetics. We will explore the causality behind experimental choices, ensuring that the provided methodologies are not just procedural, but also instructive.
Introduction: The Strategic Advantage of a Pre-functionalized Chiral Synthon
The imperative to develop stereoisomerically pure drugs is a cornerstone of modern pharmaceutical development, driven by the chiral nature of biological targets.[1] The use of single-enantiomer drugs can significantly enhance therapeutic efficacy and reduce off-target side effects.[2] this compound emerges as a high-value intermediate precisely because it addresses this need. It provides a fixed (R)-stereocenter and a differentially protected vicinal diamine motif, which is a ubiquitous feature in numerous biologically active compounds and natural products.[3]
This application note will demonstrate how the unique structural attributes of this compound can be leveraged to streamline the synthesis of complex molecular architectures, thereby accelerating drug discovery timelines.
Compound Properties and Handling
Proper characterization and handling are paramount for successful and reproducible synthetic outcomes. The key physicochemical and safety data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 264235-79-2 | |
| Molecular Formula | C₁₃H₁₉ClN₂O₄ | |
| Molecular Weight | 302.76 g/mol | |
| Appearance | White to yellow solid | |
| Purity | ≥95% | |
| IUPAC Name | ethyl (2R)-3-amino-2-{[(benzyloxy)carbonyl]amino}propanoate hydrochloride | |
| Storage | Store at 2-8 °C | |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | |
| Precautionary Statements | P280, P305+P351+P338 (Wear protective gloves/eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
Core Utility in Medicinal Chemistry: A Triad of Advantages
The utility of this building block stems from three interconnected features: its fixed stereochemistry, the presence of a valuable 1,2-diamine motif, and an orthogonal protection strategy.
-
Stereochemical Integrity: It provides a reliable method for introducing a specific stereocenter, which is critical for achieving selective interactions with chiral biological targets like enzymes and receptors.[2]
-
The 1,2-Diamine Scaffold: Chiral vicinal diamines are foundational elements in a vast array of pharmaceuticals and are prized for their ability to act as powerful chiral ligands in asymmetric synthesis.[4]
-
Orthogonal Protection: The molecule features two distinct amine functionalities. The C2-amine is protected by a Carbobenzoxy (Cbz) group, which is stable under many reaction conditions but can be selectively removed via catalytic hydrogenation.[5] The C3-amine is present as a hydrochloride salt, which can be readily unmasked to a free primary amine with a mild base. This differential protection allows for precise, stepwise chemical modifications at either position without affecting the other.
Protocol 4.1: Selective N-Acylation of the Terminal Amine
This protocol describes the acylation of the more nucleophilic primary amine after its in-situ formation from the HCl salt.
-
Rationale: Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both polar and non-polar reagents. Diisopropylethylamine (DIEA), a non-nucleophilic base, is used to neutralize the HCl salt and scavenge the HCl byproduct of the acylation without competing with the primary amine as a nucleophile. The reaction is started at 0°C to control the initial exotherm.
-
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., Chloroacetyl chloride, 1.05 eq)
-
Diisopropylethylamine (DIEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.
-
Cool the suspension to 0°C using an ice bath.
-
Add DIEA (2.2 eq) dropwise. Stir for 15 minutes. The suspension should become a clear solution as the free amine is formed.
-
Slowly add the acyl chloride (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess DIEA), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude acylated intermediate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Protocol 4.2: Cbz-Deprotection and Intramolecular Cyclization
This protocol removes the Cbz protecting group, and the resulting free amine undergoes spontaneous or heat-induced intramolecular cyclization to form the piperazinone ring.
-
Rationale: Palladium on carbon (Pd/C) is a standard, highly efficient catalyst for hydrogenolysis of the Cbz group. [5]Methanol is a common solvent for this reaction. The subsequent cyclization is an intramolecular nucleophilic substitution where the newly formed secondary amine attacks the electrophilic carbon bearing the chlorine, displacing it to form the ring. Heating in a high-boiling solvent like toluene can facilitate this cyclization.
-
Materials:
-
Acylated intermediate from Protocol 4.1 (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)
-
Methanol (MeOH) or Toluene
-
Hydrogen (H₂) gas supply (balloon or Parr shaker)
-
Celite®
-
-
Procedure:
-
Dissolve the acylated intermediate (1.0 eq) in methanol or toluene in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under a nitrogen atmosphere. Caution: Pd/C can be pyrophoric.
-
Purge the flask with H₂ gas (3 times).
-
Stir the reaction vigorously under a positive pressure of H₂ (balloon) at room temperature for 4-16 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
If cyclization is not complete, after the hydrogenation, carefully filter the catalyst through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate and redissolve the residue in toluene. Heat the solution at reflux (approx. 110°C) for 2-6 hours to drive the cyclization to completion.
-
Workup: After the reaction is complete (either post-hydrogenation or post-reflux), filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional solvent (methanol or ethyl acetate).
-
Concentrate the combined filtrates under reduced pressure.
-
Purification: The crude piperazinone can be purified by flash chromatography or recrystallization.
-
Application & Protocol 2: Synthesis of Peptidomimetic Fragments
The compound is an excellent starting point for creating non-natural peptide backbones, which are often used to develop protease inhibitors or other modulators of protein-protein interactions. [6][7]This protocol details a standard peptide coupling reaction.
Protocol 5.1: Peptide Coupling to an N-Protected Amino Acid
-
Rationale: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and low-racemization coupling reagent. DIEA is again used as the base to activate the carboxylic acid and maintain a basic pH required for the coupling. DMF is a polar aprotic solvent ideal for peptide synthesis.
-
Materials:
-
This compound (1.0 eq)
-
N-protected amino acid (e.g., Boc-Phe-OH, 1.1 eq)
-
HATU (1.1 eq)
-
DIEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIEA (1.0 eq) and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve/suspend this compound (1.0 eq) in anhydrous DMF and add DIEA (2.0 eq). Stir for 15 minutes.
-
Add the solution from step 3 to the activated acid solution from step 2.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting dipeptide mimetic by flash column chromatography.
-
Conclusion
This compound is more than a simple reagent; it is a sophisticated tool for the modern medicinal chemist. Its inherent chirality and orthogonal protecting groups grant access to complex and valuable molecular scaffolds with a high degree of control and efficiency. The protocols provided herein are exemplary of its broad applicability and are designed to be adapted for the synthesis of diverse libraries of compounds targeting a wide range of biological systems. By leveraging such advanced building blocks, research organizations can significantly shorten the path from initial concept to viable drug candidate.
References
- Google Patents. (2010). Process for preparing enantiomerically enriched amino-alcohols. (U.S. Patent No. US20100168385A1).
-
Farmacia Journal. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]
-
Gomes, P., et al. (2017). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 10(2), 48. Retrieved from [Link]
- Google Patents. (1986). Novel amino acid derivatives. (European Patent No. EP0206807A2).
-
Nagel, U., et al. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. Retrieved from [Link]
-
Chiroblock. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]
-
Angliker, H., et al. (1993). The synthesis of inhibitors for processing proteinases and their action on the Kex2 proteinase of yeast. Biochemical Journal, 293(Pt 1), 75-81. Retrieved from [Link]
-
ACS Publications. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of building blocks and natural products bearing chiral vicinal diamines. Retrieved from [Link]
-
MDPI. (2021). Novel Cysteine Protease Inhibitor Derived from the Haementeria vizottoi Leech. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Evaluation of a Novel Series of Macrocyclic Inhibitors of Norovirus 3CL Protease. Retrieved from [Link]
Sources
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 6. The synthesis of inhibitors for processing proteinases and their action on the Kex2 proteinase of yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of a Novel Series of Macrocyclic Inhibitors of Norovirus 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging (R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL for the Synthesis of Novel Enzyme Inhibitors
Introduction: The Strategic Value of the Diaminopropanoate Scaffold
In the landscape of modern drug discovery, the rational design of enzyme inhibitors remains a cornerstone for developing targeted therapeutics. The selection of a core molecular structure, or scaffold, is a critical decision that dictates the trajectory of a research program. (R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL is a chiral building block derived from diaminopropanoic acid (DAP), a non-proteinogenic amino acid. Its utility in medicinal chemistry is significant, particularly in the synthesis of peptidomimetics and other small molecule inhibitors.[1]
The strategic advantages of this scaffold are manifold:
-
Defined Stereochemistry: The (R)-configuration at the alpha-carbon provides a fixed three-dimensional orientation, which is crucial for specific and high-affinity interactions within the chiral environment of an enzyme's active site.
-
Orthogonal Protection: The presence of a carboxybenzyl (Cbz) protecting group on the α-amino group and a free primary amine (as an HCl salt) at the β-position allows for selective chemical modifications. This differential reactivity is fundamental for the controlled, stepwise construction of complex inhibitor molecules.
-
Versatile Functional Handles: The molecule presents three key points for diversification: the α-amino group (after deprotection), the β-amino group, and the ethyl ester. This versatility enables the exploration of extensive chemical space to optimize inhibitor potency and selectivity.
This guide provides a comprehensive framework for utilizing this compound as a foundational scaffold for the synthesis and evaluation of novel enzyme inhibitors, with a focus on proteases as a representative enzyme class.
Guiding Principles: From Scaffold to Lead Compound
The development of an enzyme inhibitor from a starting scaffold is a multi-step process that integrates synthetic chemistry with biochemical evaluation. The overarching goal is to design a molecule that complements the structural and electronic features of the target enzyme's active site, thereby disrupting its catalytic activity. The diaminopropanoate core can be elaborated to target various enzyme families, including serine proteases and caspases, which are implicated in numerous disease states.[2][3][4]
The general workflow for this process is outlined below:
Caption: General workflow for inhibitor development.
Synthetic Protocol: Elaboration of the Diaminopropanoate Scaffold
This section details a representative protocol for the synthesis of a peptidomimetic inhibitor targeting a hypothetical serine protease. The strategy involves coupling a specificity-determining amino acid to the free β-amino group of the scaffold.
3.1. Objective
To synthesize a novel dipeptide mimetic, (R)-ethyl 2-(Cbz-amino)-3-((S)-2-(Boc-amino)-3-phenylpropanamido)propanoate, by coupling N-Boc-L-phenylalanine to the β-amino group of the starting scaffold.
3.2. Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Sigma-Aldrich | ≥95% Purity[5] |
| N-Boc-L-phenylalanine | Combi-Blocks | ≥98% |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Oakwood Chemical | ≥98% |
| DIPEA (N,N-Diisopropylethylamine) | Acros Organics | ≥99.5% |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous, ≥99.8% |
| Ethyl Acetate (EtOAc) | VWR | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | LabChem | |
| 1M Hydrochloric Acid (HCl) | Ricca Chemical | |
| Brine (Saturated NaCl Solution) | LabChem | |
| Anhydrous Magnesium Sulfate (MgSO₄) | EMD Millipore |
3.3. Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.0 g).
-
Add anhydrous Dichloromethane (DCM) (approx. 20 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) dropwise to the stirred suspension. The purpose of the base is twofold: to neutralize the hydrochloride salt, liberating the free amine, and to activate the carboxylic acid for coupling. Stir for 15 minutes until the solution becomes clear.
-
-
Activation and Coupling:
-
In a separate flask, dissolve N-Boc-L-phenylalanine (1.1 eq) and HATU (1.1 eq) in anhydrous DCM (approx. 15 mL).
-
Add this solution to the reaction flask at 0 °C. The HATU acts as a coupling reagent, activating the carboxyl group of the Boc-protected amino acid to form a highly reactive intermediate, facilitating amide bond formation with minimal racemization.[6]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The product should have a higher Rf value than the starting amino acid.
-
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with DCM (approx. 30 mL).
-
Transfer the solution to a separatory funnel.
-
Wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL). These washes remove unreacted starting materials, coupling reagents, and excess base.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 60%).
-
Combine the pure fractions and remove the solvent to yield the final product.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Biochemical Evaluation: Determining Inhibitory Potency
After successful synthesis and characterization, the next critical phase is to evaluate the compound's ability to inhibit the target enzyme. The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying inhibitor potency.[7]
4.1. General Protocol for IC50 Determination
This protocol provides a general template for a fluorescence-based protease assay. Specific substrates and buffer conditions must be optimized for the enzyme of interest.
Caption: Workflow for IC50 determination assay.
4.2. Detailed Steps:
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO.
-
Perform serial dilutions (e.g., 1:3 or half-log dilutions) in DMSO to create a range of concentrations. A minimum of 10 concentrations is recommended for an accurate IC50 curve.[8]
-
-
Assay Setup (96-well plate format):
-
Add 1 µL of each inhibitor dilution to triplicate wells of a black, flat-bottom 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Prepare an enzyme stock solution in the appropriate assay buffer. Add 50 µL of this solution to each well (except "no enzyme" controls).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a stock solution of the fluorogenic substrate in the assay buffer.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic read).
-
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each well.
-
Average the velocities for the triplicate wells at each inhibitor concentration.
-
Normalize the data, setting the average velocity of the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.
-
Plot the percent activity versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[9] Software such as GraphPad Prism is commonly used for this analysis.[10]
-
Structure-Activity Relationship (SAR) and Lead Optimization
The initial compound synthesized serves as a starting point. A systematic exploration of the Structure-Activity Relationship (SAR) is essential to improve potency, selectivity, and drug-like properties.[11] Using the diaminopropanoate scaffold, SAR can be explored by modifying three key positions:
-
The P1' Position (β-amino substituent): The nature of the amino acid or chemical group coupled to the β-amine often dictates specificity for the target enzyme. A library of analogs can be created by coupling different natural and unnatural amino acids at this position.
-
The P2' Position (α-amino substituent): The Cbz group can be removed via hydrogenolysis and replaced with other functionalities to explore interactions with the S2' pocket of the enzyme.
-
The Carboxyl Terminus: The ethyl ester can be hydrolyzed to the free acid or converted to other amides to modulate solubility, cell permeability, and interactions with the enzyme.
Table 1: Hypothetical SAR Data for a Series of Analogs
| Compound ID | P1' Substituent (at β-amine) | IC50 (nM) vs. Target Protease X |
| LEAD-001 | N-Boc-L-Phenylalanine | 150 |
| LEAD-002 | N-Boc-L-Leucine | 850 |
| LEAD-003 | N-Boc-L-Cyclohexylalanine | 45 |
| LEAD-004 | N-Boc-D-Phenylalanine | >10,000 |
Interpretation: The data in this hypothetical table suggests that a large, hydrophobic, non-aromatic side chain at the P1' position (Cyclohexylalanine) is preferred for binding. The dramatic loss of activity with the D-amino acid (LEAD-004) confirms the importance of the stereochemistry for inhibitor recognition. This iterative process of design, synthesis, and testing is central to medicinal chemistry and the optimization of a lead compound.[12]
Conclusion
This compound is a highly valuable and versatile starting material for the construction of sophisticated enzyme inhibitors. Its inherent stereochemistry and orthogonally protected functional groups provide a robust platform for rational drug design. By following systematic protocols for chemical synthesis, biochemical evaluation, and iterative SAR analysis, researchers can effectively leverage this scaffold to develop potent and selective lead compounds for a wide range of enzymatic targets.
References
-
IC50 Determination. DavidsonX – D001x – Medicinal Chemistry, edX. Available at: [Link].
-
2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. ResearchGate. Available at: [Link].
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link].
-
Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. National Institutes of Health. Available at: [Link].
- A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride. Google Patents.
-
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. National Institutes of Health. Available at: [Link].
-
Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. National Institutes of Health. Available at: [Link].
-
Basics of Enzymatic Assays for HTS. National Institutes of Health. Available at: [Link].
-
2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. National Institutes of Health. Available at: [Link].
-
Design, Synthesis, and Utility of Defined Molecular Scaffolds. MDPI. Available at: [Link].
-
Introduction to Peptide Synthesis. National Institutes of Health. Available at: [Link].
-
Caspase Substrates and Inhibitors. National Institutes of Health. Available at: [Link].
-
Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. Available at: [Link].
-
Sequence-Based Design and Discovery of Peptide Inhibitors of HIV-1 Integrase: Insight into the Binding Mode of the Enzyme. ACS Publications. Available at: [Link].
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link].
-
Delivery of caspase inhibitors through GSDMD pores to inhibit pyroptosis. bioRxiv. Available at: [Link].
-
De novo design of protein target specific scaffold-based Inhibitors via Reinforcement Learning. arXiv.org. Available at: [Link].
-
How to start design a inhibitory peptide? ResearchGate. Available at: [Link].
- Process for preparing enantiomerically enriched amino-alcohols. Google Patents.
-
Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures. National Institutes of Health. Available at: [Link].
-
How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? ResearchGate. Available at: [Link].
-
Caspase inhibitors. PubMed. Available at: [Link].
-
Novel inhibitors and activity-based probes targeting serine proteases. Frontiers. Available at: [Link].
-
Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE. Available at: [Link].
- Peptide synthesis using enzymatic activation and coupling. Google Patents.
-
2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. PubMed. Available at: [Link].
-
Rational design and combinatorial evaluation of enzyme inhibitor scaffolds: identification of novel inhibitors of matrix metalloproteinases. PubMed. Available at: [Link].
- Novel amino acid derivatives. Google Patents.
- Process for producing N-protected amino acid. Google Patents.
Sources
- 1. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [2205.10473] De novo design of protein target specific scaffold-based Inhibitors via Reinforcement Learning [arxiv.org]
purification techniques for peptides containing modified amino acids
An Application Guide to the Purification of Peptides with Modified Amino Acids
Introduction: Navigating the Complexity of Modified Peptides
The expanding landscape of peptide-based therapeutics and research tools increasingly incorporates modified amino acids to enhance stability, target affinity, and functional characteristics. These modifications, ranging from glycosylation and phosphorylation to lipidation and cyclization, introduce unique physicochemical properties that render standard purification protocols inadequate. After chemical synthesis, particularly solid-phase peptide synthesis (SPPS), the crude product is a complex mixture containing the desired modified peptide alongside impurities like deletion sequences, truncated fragments, and byproducts from protecting group cleavage.[1]
Purifying a peptide with a non-standard amino acid is not merely a matter of isolating it from these common impurities; it is a challenge of separating molecules with often subtle differences in charge, hydrophobicity, or size. A post-translational modification like phosphorylation can drastically alter a peptide's net charge, while the addition of a lipid moiety will significantly increase its hydrophobicity. These changes demand a rational, tailored approach to purification, moving beyond one-size-fits-all methods to a strategy grounded in the specific properties of the target molecule.
This guide provides an in-depth exploration of the core chromatographic techniques used to purify modified peptides. It emphasizes the causality behind experimental choices, offers field-proven protocols, and integrates validation steps to ensure the final product is both pure and correctly identified, meeting the rigorous standards of research and drug development.
Core Purification Methodologies: A Multi-Modal Approach
The successful purification of modified peptides rarely relies on a single technique. Instead, a multi-modal, or orthogonal, approach is often necessary, where different methods based on distinct separation principles are used sequentially.[2][3] The three pillars of peptide chromatography are Reversed-Phase, Ion-Exchange, and Size-Exclusion chromatography.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone of peptide purification, prized for its high resolving power and compatibility with mass spectrometry.[4][5] The technique separates molecules based on their hydrophobicity.[1]
Principle of Separation: A peptide mixture is loaded onto a hydrophobic stationary phase (typically silica bonded with C18 or C8 alkyl chains) in a polar aqueous mobile phase. A gradient of increasing organic solvent (commonly acetonitrile) is then applied, causing peptides to elute in order of increasing hydrophobicity.[1]
Impact of Modified Amino Acids:
-
Lipidation (e.g., Palmitoylation): Dramatically increases hydrophobicity, leading to very long retention times. This may require stronger organic solvents, different stationary phases, or specialized protocols to prevent aggregation and poor recovery.[6][7]
-
Glycosylation: Generally increases polarity, resulting in earlier elution compared to the non-glycosylated parent peptide.
-
Phosphorylation: Adds a charged, hydrophilic phosphate group, significantly reducing retention time.
-
Cyclization: The impact varies. Cyclization can reduce the peptide's flexibility and shield some hydrophobic residues, often leading to a shorter retention time than its linear counterpart.[8][9]
Workflow for RP-HPLC Purification
Caption: General workflow for RP-HPLC purification of peptides.
Protocol: General RP-HPLC Purification of a Modified Peptide
-
Mobile Phase Preparation:
-
Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Causality: TFA acts as an ion-pairing agent, neutralizing the charges on basic amino acid residues and improving peak shape. It is also volatile, making it easy to remove during lyophilization.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of Solvent A. If solubility is an issue, add a small amount of ACN or an alternative solvent like DMSO, but ensure the final organic content is low enough for the peptide to bind to the column upon injection.
-
Centrifuge the sample at high speed for 5-10 minutes to pellet any insoluble material. Filter the supernatant through a 0.22 µm syringe filter.
-
Causality: Filtering prevents particulates from clogging the HPLC column and system, ensuring reproducibility and protecting the equipment.
-
-
Chromatography:
-
Equilibrate a suitable C18 preparative column with 95-100% Solvent A at the desired flow rate.
-
Inject the prepared sample.
-
Run a linear gradient. A typical starting point is 5% to 65% Solvent B over 60 minutes. This gradient must be optimized based on the peptide's hydrophobicity.
-
Monitor the column effluent using a UV detector, typically at 214 nm (for peptide bonds) and 280 nm (for aromatic residues like Trp, Tyr).[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions (e.g., 1-minute intervals) as peaks elute.
-
Analyze the purity of each fraction containing the peak of interest using analytical HPLC and confirm the identity using mass spectrometry (LC-MS).[10]
-
Trustworthiness: This step is critical for a self-validating system. You must confirm that the collected peak corresponds to the correct molecular weight of your modified peptide.
-
-
Final Processing:
-
Pool the fractions that meet the desired purity level (>95% is common for research applications).
-
Freeze the pooled solution and lyophilize (freeze-dry) to obtain the purified peptide as a fluffy powder.
-
Table 1: RP-HPLC Parameter Selection Guide
| Parameter | Standard Peptides | Highly Hydrophobic Peptides | Highly Hydrophilic Peptides |
|---|---|---|---|
| Stationary Phase | C18, C8 | C4, C8, Phenyl | C18 |
| Organic Solvent | Acetonitrile | n-Propanol, Isopropanol | Acetonitrile |
| Ion-Pairing Agent | 0.1% TFA | 0.1% Formic Acid (less aggressive) | 0.1% TFA (stronger pairing) |
| Gradient Slope | 1% / minute | Shallow (e.g., 0.5% / minute) | Steep (e.g., 2% / minute) |
Ion-Exchange Chromatography (IEX)
IEX separates peptides based on their net charge at a given pH.[11] It is a powerful orthogonal technique to RP-HPLC and is particularly effective for peptides whose modifications significantly alter their charge state, such as phosphopeptides.[3]
Principle of Separation: The peptide solution is passed through a column packed with a charged resin.
-
Anion-Exchange (AEX): Uses a positively charged resin to bind negatively charged peptides (anions).
-
Cation-Exchange (CEX): Uses a negatively charged resin to bind positively charged peptides (cations). Bound peptides are then eluted by increasing the concentration of a salt (e.g., NaCl), which competes for binding sites on the resin.[11]
Application to Modified Peptides:
-
Phosphopeptides: At neutral or slightly acidic pH, the phosphate group carries a negative charge, making AEX an excellent method for enrichment and purification.[12][13]
-
Sialylated Glycopeptides: Sialic acid residues are negatively charged, allowing for separation using AEX.
-
Peptides with Multiple Basic/Acidic Residues: CEX or AEX can be used depending on the peptide's isoelectric point (pI) and the buffer pH.
Protocol: Enrichment of Phosphopeptides using Strong Anion-Exchange (SAX) Chromatography
-
Buffer Preparation:
-
Loading Buffer (Buffer A): 10 mM KH₂PO₄, pH 2.7.
-
Elution Buffer (Buffer B): 10 mM KH₂PO₄, 1 M KCl, pH 2.7.
-
Causality: At a low pH of 2.7, carboxylic acid groups (Asp, Glu) are protonated and neutral, while the phosphomonoester has a pKa of ~2.1 and carries a single negative charge. This maximizes the charge difference between phosphorylated and non-phosphorylated acidic peptides, enhancing separation.[13]
-
-
Sample Preparation:
-
Dissolve the crude peptide mixture in Loading Buffer.
-
Ensure the pH is adjusted to 2.7. Filter the sample through a 0.22 µm filter.
-
-
Chromatography:
-
Equilibrate a SAX column with Loading Buffer.
-
Load the sample onto the column. Unbound (neutral or positively charged) peptides will flow through.
-
Wash the column with several volumes of Loading Buffer to remove non-specifically bound impurities.
-
Apply a linear gradient of 0% to 50% Elution Buffer over 30-40 minutes to elute the bound phosphopeptides.
-
-
Fraction Analysis and Desalting:
-
Collect fractions and identify the phosphopeptide-containing peaks using mass spectrometry.
-
Trustworthiness: IEX buffers contain high concentrations of non-volatile salts that interfere with mass spectrometry and downstream applications.[11] Therefore, fractions must be desalted using a C18 solid-phase extraction (SPE) cartridge or via a rapid RP-HPLC step before final analysis and lyophilization.
-
Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius (size and shape in solution). It is a non-denaturing, low-resolution technique primarily used for specific applications rather than high-resolution purification of closely related impurities.
Principle of Separation: The column is packed with porous beads. Larger molecules cannot enter the pores and travel a shorter path, eluting first. Smaller molecules penetrate the pores, increasing their path length and causing them to elute later.[14]
Applications in Modified Peptide Purification:
-
Aggregate Removal: A primary use of SEC is to separate peptide monomers from dimers and higher-order aggregates, which is critical for therapeutic applications.[15]
-
Desalting/Buffer Exchange: SEC is an effective way to remove salts (e.g., after IEX) or exchange the peptide into a different buffer.[16]
-
Purification of PEGylated Peptides: The addition of a large polyethylene glycol (PEG) chain significantly increases the peptide's size, allowing for efficient separation from the smaller, unmodified peptide via SEC.
Protocol: Aggregate Removal using SEC
-
Mobile Phase and Column Selection:
-
Choose a buffer in which the peptide is stable and soluble (e.g., phosphate-buffered saline, ammonium acetate). The mobile phase is isocratic (no gradient).
-
Select a column with a pore size appropriate for the molecular weight range of the peptide.[17]
-
Causality: To ensure separation is based purely on size, it is crucial to minimize ionic or hydrophobic interactions between the peptide and the column matrix. This can be achieved by including a moderate salt concentration (e.g., 150 mM NaCl) in the mobile phase.[17]
-
-
Sample Preparation:
-
Dissolve the peptide sample in the SEC mobile phase.
-
Filter the sample through a 0.22 µm filter.
-
-
Chromatography:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Inject a small sample volume (typically <2% of the column volume to maintain resolution).
-
Run the mobile phase at a constant, controlled flow rate. Monitor elution by UV absorbance.
-
-
Fraction Collection:
-
Collect fractions corresponding to the monomeric peak, which should be well-resolved from the earlier-eluting aggregate peaks.
-
Confirm purity and identity with analytical HPLC and MS.
-
Orthogonal Purification: A Strategy for Ultimate Purity
Achieving the high purity required for therapeutic or sensitive quantitative applications often necessitates an orthogonal purification strategy.[2] This involves combining two or more chromatographic methods that separate based on different molecular properties. A common and highly effective approach is to use IEX as an initial capture and partial purification step, followed by a final polishing step with RP-HPLC.[3][18]
Workflow for an Orthogonal IEX-RP-HPLC Strategy
Caption: Orthogonal purification workflow combining IEX and RP-HPLC.
This approach is powerful because impurities that co-elute with the target peptide in the first step (e.g., having a similar charge) are very likely to have different properties in the second dimension (e.g., different hydrophobicity) and will be separated effectively.[3]
Validation and Quality Control: The Self-Validating Protocol
A purification protocol is only trustworthy if its outcome is rigorously verified. The final product must be assessed for both purity and identity.
-
Purity Assessment: High-resolution analytical RP-HPLC is the gold standard for determining the purity of the final peptide product.[10][19] The result is typically expressed as the area percentage of the main peak in the chromatogram.
-
Identity Confirmation: Mass spectrometry (MS) is indispensable. It provides the molecular weight of the purified peptide, confirming that it is the correct product and that the desired modification is present.[20][21] Techniques like ESI-MS or MALDI-TOF are commonly used.[22] For complex structures, tandem MS (MS/MS) can provide sequence information.[10]
-
Quantification: Accurate quantification can be challenging. While methods like UV absorbance are common, they can be inaccurate. For precise quantification, Amino Acid Analysis (AAA) or quantitative NMR (qNMR) may be required.[20][23]
Logical Flow of Purification and Validation
Caption: The iterative logic of purification and analytical validation.
References
-
Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]
-
Sepax Technologies. Peptide Separations Using Size Exclusion Chromatography. [Link]
-
PubMed. Peptide-based Phosphoproteomics With Immobilized Metal Ion Chromatography. [Link]
-
ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]
-
ResolveMass Laboratories Inc. Peptide Characterization Techniques and Applications. [Link]
-
PubMed. Orthogonal ligation strategies for peptide and protein. [Link]
-
SpringerLink. HPLC of Peptides and Proteins. [Link]
-
International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
Biotage. Analyzing crude peptide samples by Mass Spectrometry: what are the options. [Link]
-
PubMed Central. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. [Link]
-
Waters Corporation. [ APPLICATION NOTEBOOK ] - SIZE-EXCLUSION CHROMATOGRAPHY (SEC) OF PEPTIDES, PROTEINS, AND AAVs. [Link]
-
Waters Corporation. Peptide Isolation & Purification Techniques. [Link]
-
Gyros Protein Technologies. Better Purities With Orthogonal Peptide Purification Using PEC. [Link]
-
Teledyne ISCO. Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. [Link]
-
Sartorius. Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization. [Link]
-
BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. [Link]
-
SpringerLink. Accurate quantification of modified cyclic peptides without the need for authentic standards. [Link]
-
PubMed. High-performance size-exclusion chromatography of peptides. [Link]
-
ACS Publications. Anion-Exchange Chromatography of Phosphopeptides. [Link]
-
Xtalks. A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques. [Link]
-
Genemed Synthesis Inc. HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. [Link]
-
SOAR @ University of Wisconsin-La Crosse. Isolating cyclic peptides from linear peptides with a thioester resin. [Link]
-
Biotage. How to purify hydrophilic peptides - Why won't my peptide stick to my column?. [Link]
-
JPT Peptide Technologies. Peptide Characterization & Analytics. [Link]
-
Gilson. Chromatography and Detection Methods for Peptide Purification. [Link]
-
University of Washington Proteomics Resource. Strong cation-exchange (SCX) chromatography. [Link]
-
ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
ResolveMass Laboratories Inc. Size Exclusion Chromatography (SEC) for Peptide. [Link]
-
Portland Press. A beginner's guide to mass spectrometry–based proteomics. [Link]
-
MDPI. Advances in Therapeutic Peptides Separation and Purification. [Link]
-
Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]
-
PubMed Central. HPLC Analysis and Purification of Peptides. [Link]
-
ResearchGate. How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column?. [Link]
-
GenScript. Cyclic Peptide Synthesis Service. [Link]
-
ResolveMass Laboratories Inc. Peptide Characterization by RP-HPLC for Regulatory Submissions. [Link]
-
Downstream Column. Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. [Link]
-
Nest Group. Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. [Link]
-
Profacgen. Reverse-phase HPLC Peptide Purification. [Link]
-
ResearchGate. How to purify cyclic peptides?. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. xtalks.com [xtalks.com]
- 4. hplc.eu [hplc.eu]
- 5. renyi.hu [renyi.hu]
- 6. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nestgrp.com [nestgrp.com]
- 8. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]
- 9. DSpace [soar.wichita.edu]
- 10. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 11. gilson.com [gilson.com]
- 12. Peptide-based phosphoproteomics with immobilized metal ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. waters.com [waters.com]
- 16. High-performance size-exclusion chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sepax-tech.com [sepax-tech.com]
- 18. downstreamcolumn.com [downstreamcolumn.com]
- 19. apexpeptidesupply.com [apexpeptidesupply.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. ijsra.net [ijsra.net]
- 22. biotage.com [biotage.com]
- 23. Accurate quantification of modified cyclic peptides without the need for authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming low coupling efficiency with (R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL
Technical Support Center: (R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL
Introduction
This compound is a valuable chiral building block in synthetic chemistry, particularly for incorporating a diaminopropanoate moiety into peptides and complex molecules. However, its unique structure, featuring a bulky Nα-Cbz protecting group and a β-amino group, often presents significant challenges in achieving high-yield peptide couplings. This guide provides our research community with in-depth troubleshooting strategies, validated protocols, and a mechanistic understanding to overcome these hurdles. As your partner in research, we are committed to helping you navigate these complexities and achieve synthetic success.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound failing or showing low yield?
Low coupling efficiency with this reagent is frequently attributed to a combination of steric hindrance and electronic effects. The bulky benzyloxycarbonyl (Cbz) group on the α-amine sterically impedes the approach of the activated carboxylic acid of the coupling partner. Furthermore, the electron-withdrawing nature of the Cbz group can decrease the nucleophilicity of the α-amine, slowing down the desired reaction rate. Success often requires moving beyond standard coupling conditions to more potent reagent systems and optimized parameters.
Q2: What are the critical first steps to troubleshoot a low-yield coupling reaction?
First, verify the integrity and purity of your starting materials. Ensure the this compound is fully neutralized from its hydrochloride salt form in situ before coupling. An insufficient amount of a non-nucleophilic base is a common point of failure. Second, confirm your solvent is anhydrous, as water will hydrolyze the activated ester intermediate, halting the reaction. Finally, re-evaluate your coupling reagent; standard carbodiimides like DCC or EDC may be insufficient for this sterically demanding substrate.
Q3: Is a "double coupling" strategy effective for this amino acid derivative?
Yes, a double coupling approach can be highly effective. After the initial coupling reaction has proceeded for a standard duration (e.g., 2-4 hours), a second portion of the activated carboxylic acid (pre-activated separately or by adding fresh coupling reagent and N-terminal amino acid) is introduced to the reaction mixture. This strategy helps drive the reaction to completion by ensuring a high concentration of the activated species is available to react with the remaining, less reactive Nα-amine.
Q4: Which class of coupling reagents is recommended for this molecule?
For sterically hindered amines like this one, modern aminouronium/iminouronium-based reagents are strongly recommended over older carbodiimide or phosphonium reagents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) have demonstrated superior performance. HATU is often preferred as its reaction by-product, 7-azahydroxybenzotriazole (HOAt), is a more effective catalyst than the HOBt generated from HBTU, leading to faster reaction rates and reduced risk of side reactions like racemization.
Troubleshooting and Optimization Guide
Problem 1: Consistently Low (<50%) Conversion to the Dipeptide Product
This is the most common issue, indicating that either the activation of the incoming carboxyl group is inefficient or the subsequent nucleophilic attack by the α-amine is kinetically hindered.
► Possible Cause 1A: Incomplete Neutralization of the Amine Salt
The starting material is a hydrochloride salt. The free α-amine, which acts as the nucleophile, will not be available for reaction if it remains protonated.
-
Solution: Use a suitable non-nucleophilic organic base to liberate the free amine. The choice of base is critical.
-
Recommended Bases: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Stoichiometry: It is crucial to use at least 2.0 equivalents of the base: 1.0 equivalent to neutralize the HCl salt and 1.0 equivalent to neutralize the acid released during the activation/coupling cycle. Some protocols recommend up to 3-4 equivalents to maintain a sufficiently basic environment.
-
Causality: DIPEA and Collidine are sterically hindered bases, which makes them poor nucleophiles. This prevents them from competing with the desired amine in reacting with the activated ester, a common side reaction with less hindered bases like triethylamine (TEA).
-
► Possible Cause 1B: Insufficient Activating Agent Potency
Standard coupling reagents like DCC/HOBt or EDC/HOBt may not generate an activated species reactive enough to overcome the steric barrier imposed by the Cbz group.
-
Solution: Employ a high-potency aminouronium-based coupling reagent.
-
Primary Recommendation: HATU . Its activation is rapid and it generates a highly reactive O-acylisourea intermediate that is less prone to racemization.
-
Alternative: COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). This is a third-generation coupling reagent known for its high efficiency and safety profile (it does not produce benzotriazole-based explosive byproducts).
-
See Protocol 1 for a detailed HATU-based coupling methodology.
-
► Possible Cause 1C: Suboptimal Solvent and Temperature Conditions
The choice of solvent can significantly impact reaction kinetics by affecting the solubility of reagents and the stability of intermediates.
-
Solution: Screen different solvent systems and consider temperature adjustments.
-
Recommended Solvents:
-
N,N-Dimethylformamide (DMF): Excellent solvating properties for most peptides and reagents. This is the standard starting point.
-
Dimethyl Sulfoxide (DMSO): A more polar aprotic solvent that can sometimes accelerate slow reactions. Use with caution as it can be difficult to remove.
-
Dichloromethane (DCM): Less polar, can be useful but may have lower solubility for some starting materials.
-
-
Temperature: Most couplings are performed at room temperature. For a particularly difficult coupling, running the reaction at a slightly elevated temperature (e.g., 35-40 °C) can increase the reaction rate. However, this must be done cautiously as it can also increase the rate of side reactions, including racemization. Monitor the reaction closely by TLC or LC-MS.
-
Data Summary: Recommended Reagent Stoichiometry
| Reagent | Equivalents (relative to limiting reagent) | Purpose |
| N-Protected Amino Acid (Incoming) | 1.0 - 1.2 | The acyl donor to be coupled. |
| This compound | 1.0 | The amine component (acyl acceptor). |
| HATU (or other aminouronium reagent) | 1.0 - 1.2 | Activates the carboxylic acid. Using a slight excess ensures complete activation. |
| DIPEA or Collidine | 2.0 - 3.0 | Neutralizes the HCl salt and the acid generated during the reaction, maintaining an optimal pH. |
| Anhydrous Solvent (e.g., DMF) | - | Reaction medium. |
Visual Workflow and Logic Diagrams
Diagram 1: Troubleshooting Decision Tree
This diagram outlines a logical workflow for diagnosing and solving low coupling efficiency with the target compound.
Caption: Troubleshooting workflow for low peptide coupling yield.
Diagram 2: Generalized HATU Activation and Coupling Mechanism
This diagram illustrates the key steps in the activation of a carboxylic acid by HATU and subsequent reaction with the amine.
Caption: Mechanism of HATU-mediated peptide bond formation.
Validated Experimental Protocols
Protocol 1: High-Efficiency Coupling Using HATU
This protocol is designed to maximize yield for the coupling of an N-protected amino acid to this compound.
Materials:
-
N-Protected Amino Acid (e.g., Fmoc-Ala-OH): 1.1 eq
-
This compound: 1.0 eq
-
HATU: 1.1 eq
-
DIPEA: 2.5 eq
-
Anhydrous DMF
Procedure:
-
Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the N-Protected Amino Acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 2-3 minutes at room temperature. This is the activation mixture .
-
Amine Neutralization: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir for 5-10 minutes at room temperature. This ensures complete neutralization of the hydrochloride salt.
-
Coupling Initiation: Add the activation mixture from Step 1 to the neutralized amine solution from Step 2.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted acid and HOAt), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude peptide by flash column chromatography on silica gel to obtain the desired product.
References
-
HATU: A Potent Coupling Reagent for Peptide Synthesis. Chemical Reviews, American Chemical Society. [Link]
-
Peptide Coupling Reagents: A Review of the State of the Art. Tetrahedron, Elsevier. [Link]
-
Racemization in Peptide Synthesis. Journal of Peptide Science, Wiley Online Library. [Link]
-
COMU: A Safer and More Effective Coupling Reagent. Organic Letters, American Chemical Society. [Link]
Technical Support Center: Cbz-Protected Amino Acid Coupling
Welcome to the technical support center for Cbz-protected amino acid coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of utilizing the classic, yet highly effective, carboxybenzyl (Cbz or Z) protecting group in peptide synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and optimize your coupling reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and misconceptions surrounding the use of Cbz-protected amino acids in peptide coupling.
Q1: My coupling reaction with a Cbz-amino acid, using DCC as a coupling reagent, is showing a persistent impurity that is difficult to separate from my desired product. What is the likely culprit?
A1: The most probable side product you are observing is an N-acylurea .[1] This is a well-documented issue when using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).
-
Causality: The reaction between your Cbz-amino acid and DCC forms a highly reactive O-acylisourea intermediate. While this intermediate is supposed to react with the amino group of the incoming amino acid, it can undergo an intramolecular O-N acyl migration, resulting in the formation of a stable N-acylurea.[1] This byproduct is often difficult to remove chromatographically due to its similar polarity to the desired peptide.
-
Troubleshooting & Prevention:
-
Use of Additives: The most effective way to suppress N-acylurea formation is to add a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[1] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement but still highly reactive towards the desired amine.
-
Temperature Control: Running the coupling reaction at lower temperatures (e.g., 0 °C) can also reduce the rate of N-acylurea formation.[1]
-
Solvent Choice: The formation of N-acylurea is more pronounced in polar solvents. If your reaction conditions permit, consider using a less polar solvent.
-
Q2: I am concerned about racemization of my Cbz-protected amino acid during activation and coupling. How significant is this risk and what are the best practices to maintain stereochemical integrity?
A2: Racemization is a critical concern in peptide synthesis, as even small amounts of the undesired epimer can be difficult to separate and can impact the biological activity of the final peptide.[2][3]
-
Causality: The activation of the carboxyl group of an amino acid increases the acidity of the α-proton. This can lead to deprotonation and the formation of a planar enolate or, more commonly, a 5(4H)-oxazolone intermediate.[2] This planar intermediate can be reprotonated from either face, leading to racemization. Fortunately, the urethane-type protecting group of Cbz helps to suppress racemization compared to other N-acyl groups.[2]
-
Troubleshooting & Prevention:
-
Additives are Key: As with N-acylurea formation, the use of additives like HOBt, 6-Cl-HOBt, or HOAt is highly recommended to minimize racemization when using carbodiimide coupling reagents.[2] These additives form active esters that are less prone to oxazolone formation.
-
Choice of Coupling Reagent: Phosphonium-based reagents (e.g., PyBOP) and aminium/uronium-based reagents (e.g., HBTU, HATU) are generally associated with lower levels of racemization compared to carbodiimides used alone.
-
Base Selection: When a base is required, use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using an excess of base, as this can promote racemization.
-
Q3: I've heard that toluene and benzyl alcohol can be byproducts when working with Cbz-protected amino acids. Can these form during the coupling step?
A3: This is an important point of clarification. Toluene and carbon dioxide are the characteristic byproducts of Cbz-group removal by catalytic hydrogenolysis (H₂/Pd-C).[4] It is highly unlikely for these to form during the coupling step under standard conditions. The Cbz group is robust and stable to the reagents typically used for peptide bond formation.[4]
Benzyl alcohol is not a commonly reported byproduct of the coupling reaction itself. Its presence would suggest an unexpected degradation pathway of the Cbz group, which might be triggered by highly specific and non-standard reaction conditions. If you detect benzyl alcohol in your reaction mixture, a thorough investigation of your starting materials and reaction conditions is warranted.
Q4: Can the Cbz-carbamate itself participate in side reactions during coupling?
A4: The Cbz group is generally considered stable under the conditions required for peptide coupling.[4] Its primary role is to decrease the nucleophilicity of the amine it is protecting, thus preventing self-polymerization.[4]
However, it's important to be aware of the orthogonality of the Cbz group. While stable to the basic conditions often used for Fmoc-deprotection and the mildly acidic conditions for some steps, it can be cleaved by strong acids like HBr in acetic acid.[4] Therefore, if your synthetic strategy involves strongly acidic steps prior to the desired deprotection, the integrity of the Cbz group could be compromised.
Q5: When using uronium-based coupling reagents like HBTU with my Cbz-amino acid, I've noticed a new impurity. What could this be?
A5: A known side reaction with aminium/uronium-based coupling reagents (e.g., HBTU, TBTU, HATU) is the formation of a guanidinium byproduct .[5]
-
Causality: If the activation of the Cbz-amino acid's carboxyl group is slow, or if an excess of the uronium reagent is used, the reagent can react directly with the free N-terminal amine of your peptide chain.[5] This leads to the guanidinylation of the amine, which terminates the peptide chain elongation.
-
Troubleshooting & Prevention:
-
Use Phosphonium Reagents: Phosphonium-based reagents (e.g., PyBOP, PyAOP) do not have this liability and generally give cleaner reactions.
-
Stoichiometry Control: If using uronium reagents, avoid using a large excess. A slight excess of the Cbz-amino acid relative to the coupling reagent can help ensure the reagent is consumed by the desired carboxyl activation.[1]
-
Pre-activation: A short period of pre-activation of the Cbz-amino acid with the uronium reagent before adding it to the amine component can also minimize this side reaction.[1]
-
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the coupling of Cbz-protected amino acids.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Coupling Yield | 1. Incomplete activation of the Cbz-amino acid.2. N-acylurea formation (with carbodiimides).3. Guanidinylation of the N-terminus (with uronium reagents).4. Aggregation of the growing peptide chain. | 1. Ensure your coupling reagent is fresh and active. Consider switching to a more potent activator like HATU for difficult couplings.2. Add HOBt or OxymaPure® to your carbodiimide-mediated coupling reaction.[1]3. Switch to a phosphonium-based coupling reagent like PyBOP.4. Change the solvent to N-methylpyrrolidone (NMP) or add a chaotropic salt. Consider microwave-assisted synthesis.[2] |
| Presence of an Epimeric Impurity | Racemization during activation/coupling. | 1. Add HOBt or HOAt to the coupling mixture, especially when using carbodiimides.[2]2. Lower the reaction temperature.3. Ensure the amount of base (e.g., DIPEA) is not in excess. |
| Difficult-to-Remove Impurity | N-acylurea formation. | 1. In future reactions, use the preventative measures described above (additives, lower temperature).2. For purification, try a different solvent system for chromatography or consider crystallization if applicable. |
| Unexpected Loss of the Cbz Group | Exposure to harsh acidic conditions or catalytic hydrogenation conditions. | 1. Review your synthetic route to ensure no unintended deprotection steps are occurring.2. The Cbz group is labile to catalytic hydrogenation; ensure no residual catalyst from previous steps is present if not intended.[4] |
Section 3: Key Experimental Protocols
To ensure the integrity of your synthesis, here are validated protocols for mitigating common side reactions.
Protocol 3.1: Standard Carbodiimide Coupling with Racemization and N-Acylurea Suppression
This protocol is suitable for coupling a Cbz-protected amino acid to a free amine using DIC with HOBt as an additive.
-
Dissolution: In a round-bottom flask, dissolve the Cbz-protected amino acid (1.2 equivalents) and HOBt (1.2 equivalents) in an appropriate solvent (e.g., dichloromethane or dimethylformamide).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add diisopropylcarbodiimide (DIC) (1.2 equivalents) to the solution and stir for 10-15 minutes at 0 °C.
-
Amine Addition: Add a solution of the amino component (1.0 equivalent) and a non-nucleophilic base such as DIPEA (1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion.
-
Work-up:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Proceed with a standard aqueous work-up to remove excess reagents and HOBt.
-
Protocol 3.2: Analytical Detection of Side Products
It is crucial to have reliable analytical methods to detect the byproducts discussed.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for identifying side products.
-
N-acylurea: Will have a mass equal to the sum of your Cbz-amino acid and the carbodiimide used.
-
Racemization: The epimer will often have a slightly different retention time on a chiral column or may sometimes be resolved on a standard C18 column.
-
Guanidinylation: Will result in a specific mass addition to your peptide's N-terminus.
-
-
RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): Used for assessing the purity of your crude and purified product.[6][7] By comparing the chromatogram of your product with that of starting materials and known byproducts, you can quantify the level of impurities.
Section 4: Visualizing the Mechanisms
Understanding the reaction pathways is key to effective troubleshooting. The following diagrams illustrate the desired reaction and key side reactions.
Diagram 4.1: General Peptide Coupling and Key Side Reactions
Caption: Key pathways in Cbz-amino acid coupling.
Diagram 4.2: Role of HOBt in Suppressing Side Reactions
Caption: HOBt intercepts the unstable intermediate.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Green Chemistry. (2017, September 19). GREENTECH. Retrieved from [Link]
-
Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. (2021, February 4). National Institutes of Health. Retrieved from [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Chemical Reviews. Retrieved from [Link]
-
Cbz deprotection conditions: screening of catalysts and sources of H2. (n.d.). ResearchGate. Retrieved from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). National Institutes of Health. Retrieved from [Link]
-
One-pot efficient synthesis of N α-urethane-protected β- And γ-amino acids. (2012, December 19). ResearchGate. Retrieved from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications. Retrieved from [Link]
-
Introduction to Peptide Synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Adding Cbz Protecting Group Mechanism | Organic Chemistry. (2021, September 30). YouTube. Retrieved from [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac. Retrieved from [Link]
-
Peptide Purity & Yield Optimizing in SPPS. (2020, November 4). Gyros Protein Technologies. Retrieved from [Link]
- Process for producing N-protected amino acid. (n.d.). Google Patents.
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage. Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (n.d.). MDPI. Retrieved from [Link]
-
Chemical Protein Synthesis Using a Second-Generation N-Acylurea Linker for the Preparation of Peptide-Thioester Precursors. (2015, June 10). PubMed. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Coupling Reagents for Sterically Hindered Amino Acids
Welcome to the Technical Support Center for peptide synthesis. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the coupling of sterically hindered amino acids. We understand that these difficult couplings can be a significant bottleneck in your workflow, and this resource is designed to provide you with the expert insights and practical protocols necessary for success.
Troubleshooting Guide: Navigating Difficult Couplings
This section addresses common problems encountered during the synthesis of peptides containing sterically hindered residues. Each issue is presented in a question-and-answer format, providing a clear path to resolution.
Question: My coupling reaction is incomplete, as indicated by a positive ninhydrin test. What are my immediate next steps?
Answer: An incomplete coupling is a common issue when dealing with sterically hindered amino acids. The primary goal is to drive the reaction to completion without compromising the integrity of the peptide. Here is a logical troubleshooting workflow:
-
Recouple with the Same Reagents: The simplest first step is to perform a second coupling using a fresh solution of the same activated amino acid and coupling reagent. Often, an extended reaction time or a fresh dose of reagents is sufficient to push the reaction forward.
-
Increase Reaction Time and/or Temperature: Steric hindrance significantly slows down reaction kinetics.[1] Extending the coupling time, for example, from the standard 1-2 hours to overnight, can be effective.[1] If extended time at room temperature is insufficient, gentle heating (e.g., to 40°C) can provide the necessary activation energy.[2] However, be mindful that elevated temperatures can increase the risk of racemization, especially with sensitive amino acids.[3]
-
Consider Microwave-Assisted Peptide Synthesis (MAPS): If available, a microwave peptide synthesizer is a powerful tool for overcoming steric hindrance.[1] Microwave energy efficiently heats the reaction, dramatically accelerating coupling rates and driving difficult reactions to completion in a fraction of the time required by conventional methods.[1][4]
-
Re-evaluate Your Reagent Choice: If recoupling under standard or extended conditions fails, it may be necessary to switch to a more potent coupling reagent for the subsequent attempt.
Question: I am using a standard carbodiimide reagent (DCC, DIC) with HOBt, but the coupling is still failing for a hindered residue like Aib. What should I do?
Answer: Standard carbodiimide reagents are often insufficiently reactive for sterically demanding couplings.[1] The solution is to employ a more powerful in-situ activating reagent.
-
Upgrade to Uronium/Aminium or Phosphonium Salts: Reagents such as HATU, HCTU, or PyBOP are significantly more effective.[1] These reagents form highly reactive O-acylisourea intermediates or activated esters that can overcome the steric barrier more efficiently.[2][5] HATU, in particular, is widely used for its rapid reaction kinetics and low tendency for racemization, making it an excellent choice for coupling bulky amino acids.[2][5]
-
Mechanism of Action - Why HATU is More Effective: HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) functions by activating the carboxylic acid to form a highly reactive OAt-ester.[2][5] The presence of the 7-azabenzotriazole (HOAt) moiety is key; it stabilizes the intermediate and provides anchimeric assistance during the aminolysis step, accelerating the coupling reaction.
Below is a diagram illustrating the decision-making process when a standard coupling fails.
Caption: Troubleshooting workflow for incomplete peptide couplings.
Question: My peptide is aggregating on the solid support, leading to poor coupling efficiency. How can I resolve this?
Answer: Peptide aggregation is a significant challenge, particularly with hydrophobic sequences, as it physically blocks reactive sites.
-
Optimize Your Solvent: The choice of solvent is critical for solvating the growing peptide chain and preventing aggregation. While Dimethylformamide (DMF) is common, N-methylpyrrolidone (NMP) has superior solvating properties and is often a better choice for difficult sequences.[1] In some cases, using a solvent mixture, such as DCM/DMF/NMP, can be beneficial.[1]
-
Incorporate Backbone Protection: For extremely aggregation-prone sequences, the introduction of a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) can be a powerful strategy. These groups disrupt the intermolecular hydrogen bonding that leads to aggregation. However, the subsequent coupling onto the sterically hindered secondary amine of the Hmb-protected residue must be considered.
-
Consider "Green" Solvents and Reagents: Newer reagents like COMU are not only highly efficient but also have byproducts that are more water-soluble, which can simplify purification.[6][7] COMU has also been shown to be compatible with greener solvents like 2-methyltetrahydrofuran (2-MeTHF), which may offer different solvation properties.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose coupling reagent for sterically hindered amino acids?
While the "best" reagent can be sequence-dependent, HATU is widely regarded as a top choice for difficult couplings, including those involving sterically hindered and N-methyl amino acids.[2][4] Its high reactivity, rapid kinetics, and low racemization risk make it a robust and reliable option.[2][5] COMU is another excellent modern alternative with comparable efficiency to HATU, but with the added benefits of being non-explosive and having water-soluble byproducts, making it a safer and "greener" choice.[4][6][7]
Q2: How much coupling reagent and base should I use?
A common practice for difficult couplings is to use a molar excess of the amino acid and coupling reagent relative to the reactive sites on the resin. For a standard HATU coupling, a ratio of 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HATU, and 8 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is a good starting point.[1] It is generally recommended to use a slight deficit of the coupling reagent relative to the carboxylic acid to prevent side reactions, such as the guanidinylation of the N-terminal amine, which can occur if uronium/aminium reagents are in excess.[6][8]
Q3: What is the difference between uronium/aminium salts (like HATU) and phosphonium salts (like PyBOP)?
Both are highly effective classes of coupling reagents. The main difference lies in their byproducts. Phosphonium reagents (e.g., PyBOP, PyAOP) generate a phosphine oxide byproduct, while uronium/aminium reagents (e.g., HATU, HBTU) produce a tetramethylurea derivative. Both classes are excellent for hindered couplings. Phosphonium salts do not carry the risk of N-terminal guanidinylation, which can be an advantage in certain applications.
Q4: When should I consider using the acyl fluoride method?
The acyl fluoride method is reserved for the most challenging couplings where even potent reagents like HATU may fail. This is often the case with α,α-disubstituted amino acids like Aib.[1][4] Converting the carboxylic acid to the corresponding acyl fluoride using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) creates a highly reactive species.[4][6] This high reactivity is attributed in part to the small size of the fluoride leaving group.[6]
Comparative Data of Common Coupling Reagents
| Reagent | Class | Key Advantages | Considerations |
| DIC/HOBt | Carbodiimide | Cost-effective, good for routine synthesis. | Often insufficient for hindered couplings; can cause racemization without an additive.[8] |
| HBTU/TBTU | Uronium/Aminium | Highly efficient, fast reactions.[8] | Can cause N-terminal guanidinylation if used in excess; based on potentially explosive HOBt.[4][8] |
| HATU | Uronium/Aminium | More reactive than HBTU, very low racemization, excellent for hindered and N-methyl amino acids.[2][4] | More expensive than HBTU; based on potentially explosive HOAt.[2][4] |
| HCTU | Uronium/Aminium | Similar reactivity to HATU but more affordable.[9] | Based on 6-Cl-HOBt, which is also a benzotriazole derivative. |
| PyBOP | Phosphonium | Excellent for hindered couplings, no risk of guanidinylation. | Byproduct (phosphine oxide) can sometimes be difficult to remove. |
| COMU | Uronium/Aminium | Efficiency comparable to HATU, non-explosive (Oxyma-based), water-soluble byproducts, "greener" profile.[4][6][7] | A newer reagent, may be more expensive initially. |
Key Experimental Protocols
Protocol 1: Standard Double Coupling with HATU for a Hindered Amino Acid
This protocol is designed for a manual solid-phase peptide synthesis (SPPS) workflow when incorporating a sterically challenging amino acid.
-
Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[1]
-
Pre-activation: Allow the activation mixture to stand for 1-5 minutes.[1]
-
First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 45-60 minutes at room temperature.[1]
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF.
-
Second Coupling (Recoupling): Repeat steps 2 through 5 with a fresh solution of the activated amino acid to ensure the reaction goes to completion.[1]
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a complete coupling.
Caption: Workflow for a double coupling using HATU.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail, such as with α,α-disubstituted amino acids.[1]
-
Acyl Fluoride Formation: In a dry reaction vessel, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.[1] Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1 equivalent) and a suitable non-nucleophilic base (e.g., DIPEA, 2 equivalents). Stir the reaction for approximately 10-15 minutes at room temperature.
-
Coupling Reaction: Add the solution containing the pre-formed acyl fluoride directly to the vessel containing the deprotected, resin-bound amine.[1]
-
Reaction Time: Allow the reaction to proceed. Reaction times can be significantly longer for these types of couplings, so monitoring for completeness is crucial.[1]
-
Monitoring and Completion: Use the ninhydrin test to assess the reaction progress. If incomplete, a second coupling may be necessary.
References
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents.
- ResearchGate. (n.d.). Comparison of Peptide Coupling Reagents COMU and HCTU.
- ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry.
- PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- ResearchGate. (n.d.). Procedures to Improve Difficult Couplings.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 3. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Complex Peptide Purification by HPLC
Welcome to the technical support center dedicated to addressing the intricate challenges of High-Performance Liquid Chromatography (HPLC) purification for complex peptides. This guide is designed for researchers, scientists, and drug development professionals who encounter and seek to overcome the hurdles inherent in purifying synthetic and recombinant peptides. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you in your peptide purification endeavors.
I. Troubleshooting Guide: A Symptom-Based Approach
This section is structured to provide immediate, actionable solutions to common problems encountered during the HPLC purification of complex peptides. Each issue is presented in a question-and-answer format, detailing the probable causes and a systematic approach to resolution.
Problem 1: Poor Peak Shape - Tailing, Fronting, or Broadening
Q1: My peptide peak is tailing significantly. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue in peptide HPLC and can often be attributed to several factors. Understanding the underlying cause is key to implementing the correct solution.
-
Causality:
-
Secondary Interactions: Peptides can exhibit secondary interactions with the silica backbone of the stationary phase, particularly with residual silanol groups. This is especially problematic for basic peptides. Metal impurities in the silica can also lead to peak tailing.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]
-
Inadequate Mobile Phase pH: If the mobile phase pH is too close to the peptide's isoelectric point (pI), the peptide may have mixed charges, leading to poor peak shape.
-
Low Purity Silica: Columns packed with lower purity silica that have a higher metal content can cause significant peak tailing, especially when using low concentrations of ion-pairing reagents.[1]
-
-
Troubleshooting Protocol:
-
Optimize the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a common ion-pairing agent that masks silanol interactions. If you are using a low concentration (e.g., <0.1%), consider increasing it to 0.1%. For particularly stubborn tailing, a stronger ion-pairing agent like heptafluorobutyric acid (HFBA) can be used.[3]
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the peptide's pI. For most peptides, a low pH (around 2) using TFA is effective.
-
Reduce Sample Load: Perform a loading study by injecting progressively smaller amounts of your sample. If peak shape improves, you were likely overloading the column.
-
Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve peak shape by increasing mass transfer and reducing mobile phase viscosity.[4][5]
-
Use a High-Purity Column: Modern HPLC columns are made with high-purity silica with minimal metal content, which significantly reduces peak tailing.[1]
-
Q2: All the peaks in my chromatogram are broad. What should I investigate?
A2: When all peaks are uniformly broad, the issue is often systemic rather than specific to the peptide-column interaction.
-
Causality:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.
-
Column Void or Contamination: A void at the head of the column or contamination from previous injections can disrupt the sample path.[6]
-
Incorrect Flow Rate: A flow rate that is too high can lead to poor separation and broader peaks.[7]
-
-
Troubleshooting Protocol:
-
Inspect System Plumbing: Ensure that the tubing connecting the components of your HPLC system is as short as possible and has a narrow internal diameter. Check for any loose fittings.
-
Use a Guard Column: A guard column can protect your analytical column from contaminants in the sample.[6]
-
Reverse and Flush the Column: If you suspect a blockage at the column inlet, you can try reversing the column and flushing it with a strong solvent (e.g., 100% acetonitrile). Note: Only do this with columns that are specified as being safe to reverse.
-
Optimize Flow Rate: While a lower flow rate generally improves resolution, there is an optimal range. Verify that your flow rate is appropriate for your column dimensions.
-
Problem 2: Low or No Peptide Recovery
Q3: I'm injecting my peptide, but I'm seeing a very small peak or no peak at all. Where is my peptide going?
A3: Low or no recovery is a frustrating problem that can stem from several sources, often related to the peptide's properties and its interaction with the HPLC system and sample vials.
-
Causality:
-
Peptide Adsorption: Hydrophobic peptides are particularly prone to adsorbing to surfaces, including sample vials, tubing, and the column itself.[8]
-
Peptide Aggregation: Some peptides, especially those with hydrophobic regions or a tendency to form secondary structures, can aggregate and precipitate out of solution.[9][10]
-
Poor Solubility: The peptide may not be fully dissolved in the injection solvent.[5]
-
On-Column Degradation: At elevated temperatures and acidic pH, some peptides can undergo hydrolysis, particularly at aspartic acid residues.[11]
-
-
Troubleshooting Protocol:
-
Optimize Sample Solvent: For hydrophobic peptides, adding a small amount of organic solvent (like acetonitrile or DMSO) to the sample can improve solubility and reduce adsorption to the vial.[8][12] Be cautious not to use too much organic solvent, as this can cause the peptide to elute in the void volume.
-
Use Low-Binding Vials and Plates: Polypropylene or specially treated low-binding vials can significantly reduce peptide loss due to adsorption.
-
Incorporate Organic Modifiers in the Mobile Phase: For very hydrophobic peptides, adding a stronger organic modifier like isopropanol (1-5%) to the mobile phase can improve recovery.[1]
-
Scout for Aggregation: Use size-exclusion chromatography (SEC) to check for the presence of aggregates in your sample before injection.[10] If aggregation is an issue, you may need to adjust the sample buffer (e.g., pH, salt concentration).
-
Moderate Column Temperature: While elevated temperatures can improve peak shape, excessively high temperatures can lead to peptide degradation. If you suspect this, try running the purification at a lower temperature.[11]
-
Problem 3: Poor Resolution of Target Peptide from Impurities
Q4: My target peptide co-elutes with an impurity. How can I improve the separation?
A4: Achieving baseline resolution is the ultimate goal of purification. When peaks overlap, a systematic approach to method development is required.
-
Causality:
-
Suboptimal Selectivity: The chosen stationary phase and mobile phase conditions are not providing sufficient differential retention between your target peptide and the impurity.
-
Inadequate Efficiency: The column may not have enough theoretical plates to resolve closely eluting species.
-
Gradient is Too Steep: A rapid increase in the organic mobile phase concentration can cause peaks to elute too closely together.
-
-
Troubleshooting Protocol:
-
Shallow the Gradient: Decreasing the gradient slope (e.g., from 1% B/min to 0.5% B/min) increases the separation window and often improves resolution.[13] However, be aware that for some peptide pairs, a shallower gradient can paradoxically decrease resolution.[1]
-
Change the Stationary Phase: If optimizing the gradient isn't sufficient, changing the column chemistry can have a significant impact on selectivity. For example, switching from a C18 to a C8 or a phenyl-hexyl column can alter the retention of your peptide and its impurities.[13][14]
-
Vary the Mobile Phase pH: Changing the pH of the mobile phase can alter the ionization state of the peptide and its impurities, leading to changes in retention and potentially improved resolution.[13]
-
Adjust the Temperature: Temperature can affect the selectivity of a separation.[1] Experiment with different column temperatures to see if resolution improves.
-
Increase Column Length: A longer column provides more theoretical plates and can improve the resolution of closely eluting peaks.[14]
-
Systematic Approach to Improving Resolution
The following workflow illustrates a systematic approach to optimizing the resolution of a complex peptide mixture.
Caption: A stepwise workflow for troubleshooting poor peak resolution in peptide HPLC.
II. Frequently Asked Questions (FAQs)
This section addresses broader, more conceptual questions about the HPLC purification of complex peptides.
Q5: How do I choose the right HPLC column for my peptide?
A5: The choice of column is critical for a successful separation. Several parameters should be considered:
| Column Parameter | Recommendation for Complex Peptides | Rationale |
| Stationary Phase | C18 is a good starting point. For very hydrophobic peptides, consider C8 or C4. Phenyl-phases can offer alternative selectivity.[13][15] | C18 provides strong hydrophobic retention suitable for a wide range of peptides. Shorter alkyl chains (C8, C4) reduce retention for highly hydrophobic peptides, preventing excessively long run times. |
| Pore Size | 100-130 Å is suitable for most synthetic peptides. For larger peptides (>5 kDa), 300 Å is recommended.[5] | The pores must be large enough for the peptide to access the stationary phase surface. If the pores are too small, the peptide will be excluded, leading to poor retention and peak shape. |
| Particle Size | 3-5 µm particles offer a good balance of efficiency and backpressure for preparative work. Sub-2 µm particles are used in UHPLC for high-resolution analytical separations. | Smaller particles provide higher efficiency (sharper peaks), but also generate higher backpressure. |
| Column Dimensions | Depends on the amount of sample to be purified. Analytical columns are typically 4.6 mm ID, while preparative columns can range from 10 mm to 50 mm ID or larger. | The column diameter determines the loading capacity. |
Q6: What is the role of temperature in peptide HPLC, and what is the optimal temperature to use?
A6: Temperature is a powerful but often underutilized parameter in peptide HPLC.[4]
-
Effects of Increased Temperature:
-
Improved Peak Shape: Higher temperatures reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks, especially for larger peptides.[4][5]
-
Increased Solubility: This is particularly beneficial for hydrophobic peptides that may have limited solubility at room temperature.[5]
-
Altered Selectivity: Changing the temperature can alter the relative retention of peptides, which can be used to improve the resolution of co-eluting peaks.[1]
-
Reduced Backpressure: Lower mobile phase viscosity at higher temperatures results in lower system backpressure.[5]
-
-
Optimal Temperature: There is no single optimal temperature. A good starting point is often 40°C. It is recommended to screen a range of temperatures (e.g., 30°C to 60°C) during method development to find the best balance of resolution, peak shape, and peptide stability.[11]
Q7: My peptide is very hydrophobic and difficult to purify. What strategies can I use?
A7: Hydrophobic peptides present a unique set of challenges, including poor solubility, aggregation, and strong retention on reversed-phase columns.
-
Use a Less Retentive Stationary Phase: A C8 or C4 column will reduce the interaction strength between the peptide and the stationary phase, allowing it to elute with a lower concentration of organic solvent.
-
Elevate the Column Temperature: As mentioned, this can significantly improve the solubility and peak shape of hydrophobic peptides.[5]
-
Incorporate a Stronger Organic Modifier: Adding a small percentage of isopropanol or n-propanol to the acetonitrile mobile phase can help to elute very hydrophobic peptides.[1]
-
Optimize the Sample Solvent: Dissolving the peptide in a solvent containing a small amount of an organic solvent like DMSO or DMF can prevent precipitation and improve recovery.[5][12]
Q8: How does the secondary structure of a peptide affect its HPLC purification?
A8: The conformation of a peptide in solution can influence its retention behavior in reversed-phase HPLC.
-
Conformational Isomers: Some peptides can exist as multiple, slowly interconverting conformers in solution. This can lead to broad or split peaks.
-
α-Helical and β-Sheet Structures: Peptides that adopt stable secondary structures like α-helices or β-sheets may expose more or less of their hydrophobic residues to the stationary phase compared to a random coil conformation.[16][17] This can affect their retention time. Changes in mobile phase conditions (e.g., organic solvent concentration, temperature) can sometimes alter the peptide's conformation, leading to unexpected chromatographic behavior.
Q9: When should I consider using an alternative HPLC mode to reversed-phase?
A9: While reversed-phase HPLC is the workhorse for peptide purification, other modes can be advantageous in specific situations.[18]
-
Ion-Exchange Chromatography (IEX): This is an excellent choice for separating peptides based on their net charge. It is often used as an orthogonal technique to RP-HPLC for high-purity applications.[15][18]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size in solution. It is primarily used for analyzing and removing aggregates or for desalting peptide samples.[18][19]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is useful for the separation of very polar peptides that show little or no retention in reversed-phase chromatography.
Decision Tree for HPLC Mode Selection
Caption: A decision-making flowchart for selecting the appropriate HPLC mode for peptide purification.
III. References
-
YMC America, Inc. (n.d.). The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. Retrieved from
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from
-
MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from
-
Mtoz Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Peptide Purity Analysis. Retrieved from
-
LCGC International. (2019, March 6). Strategies to Improve Recoveries of Proteins and Peptides from Sample Containers Before LC–MS Analyses. Retrieved from
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Retrieved from
-
ResearchGate. (2021, November 25). Peptide purification using HPLC?. Retrieved from
-
YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from
-
Quora. (2025, January 15). What are the common challenges faced in peptide purification using chromatography?. Retrieved from
-
PubMed. (n.d.). Improvement of recovery and repeatability in liquid chromatography-mass spectrometry analysis of peptides. Retrieved from
-
PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from
-
HPLC for Peptides and Proteins: Principles, Methods and Applications. (n.d.). Retrieved from
-
Biotage. (2023, January 30). Can I improve my peptide purification by increasing the column length?. Retrieved from
-
Reddit. (2024, October 17). HPLC peptide purification problem. Retrieved from
-
Waters. (n.d.). Influence and Control of Column Temperature in Successful Peptide Mapping. Retrieved from
-
Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. Retrieved from
-
ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide?. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Column Temperature Control in Peptide Mapping. Retrieved from
-
TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC. Retrieved from
-
ResearchGate. (2025, June 27). Peptide aggregation: insights from SEC-HPLC analysis. Retrieved from
-
ACS Omega. (2022, November 18). Effect of Secondary Structures on the Adsorption of Peptides onto Hydrophobic Solid Surfaces Revealed by SALDI-TOF and MD Simulations. Retrieved from
-
Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from
-
PubMed. (2021, January 1). Sense and Nonsense of Elevated Column Temperature in Proteomic Bottom-up LC-MS Analyses. Retrieved from
-
Biocompare. (2013, June 7). Successful Use of SEC for Protein and Peptide Aggregate Analysis. Retrieved from
-
LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from
-
A story of peptides, lipophilicity and chromatography – back and forth in time. (2022, March 22). Retrieved from
-
Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents. Retrieved from
-
Fisher Scientific. (n.d.). HPLC Ion Pair Reagents. Retrieved from
Sources
- 1. hplc.eu [hplc.eu]
- 2. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 3. biotage.com [biotage.com]
- 4. ymcamerica.com [ymcamerica.com]
- 5. waters.com [waters.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Sense and Nonsense of Elevated Column Temperature in Proteomic Bottom-up LC-MS Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improvement of recovery and repeatability in liquid chromatography-mass spectrometry analysis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biocompare.com [biocompare.com]
Cbz Protecting Group Stability: A Technical Support Guide for Researchers
Welcome to our dedicated technical support center for the carboxybenzyl (Cbz or Z) protecting group. As a cornerstone in peptide synthesis and complex molecule construction, the Cbz group offers robust protection for amines. However, its successful removal is critical and often presents challenges depending on the substrate's complexity. This guide provides in-depth, field-proven insights into the stability of the Cbz group under various deprotection conditions, offering troubleshooting guides and frequently asked questions to navigate your experimental hurdles.
Understanding the Cbz Group: An Overview of Stability
The benzyloxycarbonyl (Cbz) group is prized for its general stability under a range of conditions, making it orthogonal to many other protecting groups like Boc and Fmoc.[1][2] It is typically stable to weakly acidic and basic conditions, allowing for selective manipulation of other functional groups within a molecule. However, its lability under specific reductive, strong acid, or nucleophilic conditions forms the basis for its removal. Understanding the nuances of these deprotection strategies is key to achieving high yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and issues encountered during Cbz deprotection, providing explanations and actionable protocols.
Q1: My catalytic hydrogenolysis of a Cbz group is sluggish or incomplete. What are the likely causes and how can I optimize the reaction?
A1: The Cause Behind the Problem
Catalytic hydrogenolysis (typically H₂ gas with a palladium catalyst) is the most common and mildest method for Cbz deprotection.[2][3] Incomplete reactions can stem from several factors:
-
Catalyst Inactivation: The palladium catalyst can be poisoned by sulfur-containing compounds, residual starting materials, or byproducts.
-
Poor Catalyst Dispersion: Inefficient stirring can lead to poor contact between the catalyst, substrate, and hydrogen.
-
Insufficient Hydrogen: A leak in the hydrogenation apparatus or an inadequate hydrogen source will stall the reaction.
-
Steric Hindrance: A sterically hindered Cbz group can be difficult to access for the catalyst.
-
Solvent Choice: The solvent can influence the catalyst's activity and the substrate's solubility.
Troubleshooting Workflow & Protocol
Caption: Troubleshooting workflow for incomplete Cbz hydrogenolysis.
Optimized Protocol: Catalytic Hydrogenolysis [3]
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent like methanol, ethanol, or ethyl acetate.[3]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) at a loading of 5-10 mol%.[3] For substrates prone to catalyst poisoning, using a fresh batch of catalyst is recommended.
-
Hydrogenation: Place the reaction mixture under a hydrogen (H₂) atmosphere, using either a balloon or a hydrogenation apparatus.[3] Ensure all connections are secure to prevent leaks.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Q2: I need to remove a Cbz group from a molecule containing other reducible functional groups like alkenes, alkynes, or nitro groups. What are my options?
A2: The Principle of Chemoselectivity
Catalytic hydrogenolysis is not suitable in this scenario as it will likely reduce other susceptible functional groups.[3][4] Therefore, methods that do not rely on catalytic hydrogenation are required. Acidic cleavage or nucleophilic displacement are excellent alternatives.
Recommended Deprotection Strategies and Protocols
| Deprotection Method | Reagents/Conditions | Advantages | Potential Limitations |
| Acidic Cleavage | HBr in Acetic Acid | Effective for substrates incompatible with hydrogenation.[3] | Harsh conditions can cleave other acid-labile protecting groups (e.g., Boc).[3] |
| Lewis Acid-Mediated | AlCl₃ in HFIP | Mild and selective for Cbz over O- and N-benzyl groups.[5] | Requires anhydrous conditions. |
| Nucleophilic Displacement | 2-Mercaptoethanol, K₃PO₄ in DMA | Superior for substrates with functionalities sensitive to hydrogenolysis or strong acids.[5] | Requires heating. |
Protocol: Acidic Cleavage with HBr in Acetic Acid [3]
-
Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.
-
Reagent Addition: Add a 33% solution of hydrobromic acid in acetic acid.
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours, monitoring by TLC or LC-MS.
-
Isolation: The product can often be precipitated by the addition of diethyl ether and collected by filtration.[3] Alternatively, neutralize the acid with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent.
Protocol: Lewis Acid-Mediated Deprotection with AlCl₃/HFIP [5][6][7]
-
Setup: In a dry flask under an inert atmosphere, dissolve the Cbz-protected compound in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
-
Reagent Addition: Add aluminum chloride (AlCl₃) to the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water and neutralize with a suitable base. Extract the product with an organic solvent.
Q3: My Cbz deprotection via hydrogenolysis is also cleaving a benzyl ether in my molecule. How can I achieve selective Cbz removal?
A3: Exploiting Catalyst Inhibition
The hydrogenolysis of benzyl ethers can sometimes compete with Cbz deprotection. Fortunately, the cleavage of benzyl ethers can be suppressed by the addition of specific inhibitors to the reaction mixture.
Selective Deprotection Strategy
Ammonia, pyridine, and ammonium acetate have been shown to be effective inhibitors of Pd/C-catalyzed benzyl ether hydrogenolysis, while allowing for the smooth hydrogenation of Cbz groups.[5]
Protocol: Selective Hydrogenolysis with Catalyst Inhibition [5]
-
Dissolution: Dissolve the Cbz-protected compound in methanol.
-
Inhibitor Addition: Add a small amount of an inhibitor, such as pyridine or ammonium acetate.
-
Catalyst Addition: Add 10% Pd/C.
-
Hydrogenation: Proceed with the hydrogenation as described in the optimized protocol in A1.
-
Monitoring and Work-up: Monitor the reaction closely to ensure selective Cbz cleavage. Work-up is the same as the standard hydrogenolysis protocol.
Q4: I am working on a large scale and want to avoid using hydrogen gas. What are my best options for Cbz deprotection?
A4: The Safety and Scalability of Transfer Hydrogenation
For larger-scale synthesis, avoiding the use of flammable hydrogen gas is a significant safety advantage.[3][8] Catalytic transfer hydrogenation, where a hydrogen donor molecule is used in place of H₂ gas, is an excellent alternative.[3]
Caption: General workflow for Cbz deprotection via transfer hydrogenation.
Protocol: Transfer Hydrogenation using Ammonium Formate [3]
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol.[3]
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[3]
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Isolation: Follow the same filtration and concentration procedure as for catalytic hydrogenolysis.
Summary of Cbz Group Stability and Deprotection Methods
| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts (toluene and CO₂).[3] | Incompatible with other reducible functional groups; safety concerns with H₂ gas.[4] |
| Transfer Hydrogenation | Ammonium formate, formic acid, cyclohexene, or triethylsilane with Pd/C. | Avoids the use of flammable H₂ gas, making it safer for larger-scale reactions.[3][8] | Can also reduce other functional groups; reaction times can be longer.[3] |
| Acidic Cleavage | HBr in Acetic Acid | Effective for substrates incompatible with hydrogenation.[3] | Harsh conditions can cleave other acid-labile protecting groups (e.g., Boc).[3] |
| Lewis Acid-Mediated | AlCl₃ in HFIP | Mild and selective for Cbz over O- and N-benzyl groups.[5] | Requires anhydrous conditions and careful handling of the Lewis acid. |
| Nucleophilic Displacement | 2-Mercaptoethanol, K₃PO₄ in DMA | Superior for substrates with functionalities sensitive to hydrogenolysis or strong acids.[5] | Requires heating and specific reagents. |
References
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
To Deprotect and Serve. Scientific Update. [Link]
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
-
A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. ResearchGate. [Link]
-
Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. ResearchGate. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. [Link]
-
Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. ACS Publications. [Link]
-
Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 8. tdcommons.org [tdcommons.org]
Validation & Comparative
A Senior Application Scientist's Guide to α-Amine Protecting Groups in Peptide Synthesis: Cbz vs. Fmoc vs. Boc
In the precise and incremental world of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and the feasibility of complex molecular assembly.[1] These chemical shields temporarily mask the reactive α-amino group of an amino acid, directing the formation of peptide bonds to the C-terminus and preventing unwanted side reactions.[2][] This guide offers an in-depth comparison of the three cornerstone α-amino protecting groups: Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and tert-Butoxycarbonyl (Boc).
The fundamental difference guiding the choice between these groups is their cleavage condition, a property that forms the basis of orthogonal synthesis strategies.[1][4] Orthogonality allows for the selective removal of one protecting group in the presence of others, a necessity for building complex peptides with protected side chains.[5][6] Fmoc is labile to basic conditions, Boc is removed by acid, and Cbz is cleaved by catalytic hydrogenolysis.[7] This guide will dissect the chemistry, application, and practical considerations for each, providing researchers with the field-proven insights necessary to make informed decisions.
The Protecting Groups: A Detailed Profile
Carboxybenzyl (Cbz or Z) Group
Introduced in the 1930s by Leonidas Zervas, the Cbz group was a foundational development in modern peptide chemistry.[8] It forms a stable carbamate linkage with the amine.
-
Mechanism of Protection: The amine is typically reacted with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃), where the amine nucleophilically attacks the acyl chloride.[8]
-
Mechanism of Deprotection: The standard and most effective method for Cbz cleavage is catalytic hydrogenolysis.[9] Using a catalyst like Palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer agent like ammonium formate), the benzyl group is cleaved, releasing the free amine, toluene, and carbon dioxide.[8][10] Alternative methods include cleavage with strong acids like HBr in acetic acid, but hydrogenolysis is preferred for its mild and clean nature.[9]
Causality in Deprotection: The strength of the benzylic C-O bond makes Cbz stable to both mild acids and bases, rendering it orthogonal to Boc and Fmoc groups.[8] However, this bond is susceptible to catalytic reduction. The palladium surface activates both the hydrogen molecule and the Cbz group's benzyl moiety, facilitating the reductive cleavage. This specificity is a key advantage but also a limitation, as the conditions can reduce other functional groups within the peptide, such as alkynes, alkenes, or some sulfur-containing residues.[9]
tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of one of the two major strategies in Solid-Phase Peptide Synthesis (SPPS). Its acid lability defines the Boc/Bzl SPPS strategy, where Boc is used for temporary Nα-protection and benzyl-based groups (Bzl) are used for "permanent" side-chain protection.
-
Mechanism of Protection: An amine is reacted with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) often in the presence of a base like triethylamine (TEA) or under aqueous conditions.[11][12] The amine attacks one of the electrophilic carbonyls of the anhydride, leading to the formation of the Boc-protected amine.[7]
-
Mechanism of Deprotection: Boc is efficiently removed under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA), typically in a dichloromethane (DCM) solvent.[11] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation. This cation is scavenged to prevent side reactions. The resulting carbamic acid spontaneously decarboxylates to yield the free amine.[7][11][13]
Causality in Deprotection: The stability of the tertiary carbocation (t-butyl cation) is the thermodynamic driving force for the acid-catalyzed cleavage. This makes the Boc group highly sensitive to strong acids but stable to bases and nucleophiles, establishing its orthogonality to the Fmoc group.[14] The repetitive use of strong acid for deprotection in Boc-SPPS, however, can lead to degradation of the growing peptide chain and requires the use of very strong acids like hydrofluoric acid (HF) for the final cleavage from the resin.[15]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is the foundation of the alternative major SPPS strategy. Its key feature is its lability under mild basic conditions, which avoids the harsh acid treatments characteristic of Boc-SPPS.
-
Mechanism of Protection: The amine is typically reacted with an activated Fmoc reagent such as Fmoc-Cl or, more commonly, Fmoc-OSu (N-hydroxysuccinimide ester) to improve stability and reduce side reactions.[16][17]
-
Mechanism of Deprotection: Fmoc is removed by treatment with a secondary amine base, most commonly 20% piperidine in a solvent like dimethylformamide (DMF).[4][18] The mechanism is a β-elimination. The base abstracts the acidic proton on the fluorenyl ring, initiating the elimination of the carbamate and forming dibenzofulvene (DBF). The piperidine then acts as a nucleophile to trap the DBF, preventing it from causing side reactions with the deprotected amine.[19]
Causality in Deprotection: The acidity of the C9 proton of the fluorene moiety is the key to the Fmoc group's base-lability. This allows for deprotection under very mild conditions, preserving acid-sensitive side-chain protecting groups (like t-butyl) and linkers to the solid support. This orthogonality is the central advantage of the Fmoc/tBu strategy in SPPS.[6]
Head-to-Head Comparison: Cbz vs. Fmoc vs. Boc
The choice of protecting group dictates the entire synthetic workflow, from the choice of solid support to the final cleavage conditions.
Data Presentation: Summary of Protecting Group Characteristics
| Characteristic | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Cleavage Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[8] | Strong Acid (e.g., TFA)[11] | Base (e.g., 20% Piperidine in DMF)[4] |
| Typical Use Case | Solution-phase synthesis; protecting lysine side-chains.[1] | Solid-Phase Peptide Synthesis (Boc/Bzl strategy).[5] | Solid-Phase Peptide Synthesis (Fmoc/tBu strategy).[5] |
| Orthogonality | Orthogonal to Boc and Fmoc.[8] | Orthogonal to Fmoc and Cbz.[14] | Orthogonal to Boc and Cbz.[6] |
| Key Advantages | Stable to acid and base; useful for specific applications. | Well-established; effective for hydrophobic or difficult sequences.[5] | Mild deprotection; compatible with acid-sensitive residues; automation-friendly.[1] |
| Key Limitations | Incompatible with reducible groups (alkenes, alkynes, certain S-containing AAs); H₂ gas can be hazardous.[9] | Repetitive strong acid use can degrade peptide; requires harsh final cleavage (e.g., HF).[15] | Base-labile peptides can be problematic; aggregation can occur; potential for diketopiperazine formation.[20] |
| Common Side Reactions | Catalyst poisoning by sulfur; premature deprotection in presence of other catalysts. | Alkylation by t-butyl cation if not scavenged; aspartimide formation.[15] | Aspartimide formation; diketopiperazine formation at dipeptide stage; racemization.[20][21] |
Visualization of Chemical Principles
Protection and Deprotection Schemes
Orthogonality in Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
Experimental Protocols: A Self-Validating System
The following protocols are illustrative. Researchers must optimize conditions based on the specific amino acid and substrate.
Protocol 1: Boc Protection of an Amino Acid (e.g., Alanine)
-
Objective: To protect the α-amino group of Alanine with a Boc group.
-
Methodology:
-
Dissolution: Dissolve Alanine (1.0 eq.) in a 1:1 mixture of dioxane and water. Add sodium hydroxide (NaOH, 2.0 eq.) and stir until the solution is clear.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise while maintaining the temperature.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Validation (TLC): Monitor the reaction's completion using Thin-Layer Chromatography (TLC). The product spot should be less polar than the starting amino acid.
-
Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the aqueous solution with ethyl acetate to remove unreacted Boc₂O.
-
Isolation: Acidify the aqueous layer to pH 2-3 with cold 1M HCl. The Boc-protected alanine will precipitate or can be extracted with ethyl acetate.
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product. Purity can be confirmed by NMR and Mass Spectrometry.
-
Protocol 2: Fmoc Deprotection in SPPS
-
Objective: To remove the Nα-Fmoc group from a resin-bound peptide.
-
Methodology:
-
Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.[18]
-
Reaction: Agitate the mixture at room temperature for 5-10 minutes. A UV detector monitoring the effluent will show a strong absorbance from the DBF-piperidine adduct, confirming deprotection.
-
Second Treatment: Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete removal.
-
Validation (Kaiser Test): After thorough washing with DMF, a small sample of the resin should give a positive Kaiser test (deep blue beads), indicating the presence of a free primary amine.
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine before proceeding to the next coupling step.
-
Protocol 3: Cbz Deprotection via Catalytic Transfer Hydrogenation
-
Objective: To remove a Cbz group from a protected peptide in solution.
-
Methodology:
-
Dissolution: Dissolve the Cbz-protected peptide (1.0 eq.) in a suitable solvent like methanol (MeOH) or ethanol.[10]
-
Catalyst & H-Donor Addition: Add 10% Palladium on carbon (Pd/C, ~10 mol% by weight). Then, add ammonium formate (HCOONH₄, 3-5 eq.) as the hydrogen transfer agent.[10]
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours.
-
Validation (TLC/LC-MS): Monitor the disappearance of the starting material and the appearance of the more polar product spot.
-
Catalyst Removal: Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; the filter cake should not be allowed to dry completely in the air.
-
Isolation: Evaporate the filtrate to dryness. The resulting product is often the ammonium salt of the deprotected amine, which can be used directly or further purified.
-
Selecting the Right Tool for the Job: A Decision Guide
The optimal choice of protecting group is context-dependent.
-
Choose Fmoc for: The majority of modern automated SPPS applications, especially for peptides containing acid-sensitive modifications like phosphorylation or glycosylation. Its mild deprotection conditions are a significant advantage.
-
Choose Boc for: Synthesizing long or "difficult" sequences prone to aggregation, as the repetitive TFA treatment can help disrupt secondary structures. It is also preferred for certain base-sensitive peptides.[5]
-
Choose Cbz for: Primarily solution-phase synthesis or for orthogonal protection of side chains (e.g., Lysine) where its stability to both TFA and piperidine is required. It is less common for Nα-protection in modern SPPS but remains a valuable tool in the broader context of organic synthesis.
Conclusion
The Cbz, Boc, and Fmoc protecting groups each represent a distinct chemical philosophy for the synthesis of peptides. The historical significance of Cbz paved the way for solution-phase synthesis, while the development of Boc and Fmoc enabled the revolution of solid-phase methods. The modern peptide chemist must understand the causal mechanisms behind the lability of each group—catalytic reduction for Cbz, carbocation stability for Boc, and C-H acidity for Fmoc—to design robust, orthogonal, and efficient synthetic strategies. The choice is not merely one of preference but a scientifically-driven decision based on the target peptide's structure, sensitivity, and the overall synthetic goal.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from Total Synthesis Website.[8]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from Master Organic Chemistry Website.[4]
-
Benchchem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Retrieved from Benchchem Website.[1]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from J&K Scientific Website.[11]
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from StudySmarter Website.[2]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal Website.[14]
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from Biosynth Website.[5]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry Website.[7]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from AAPPTEC Website.[20]
-
Scientific Update. (2023). To Deprotect and Serve. Retrieved from Scientific Update Website.[9]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from Total Synthesis Website.[16]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.[18]
-
ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. Retrieved from ChemPep Website.[15]
-
Ovid. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from Ovid Website.[21]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from Organic Chemistry Portal Website.[22]
-
ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b).... Retrieved from ResearchGate Website.[19]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from AAPPTec Website.[6]
-
Benchchem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. Retrieved from Benchchem Website.[10]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from Total Synthesis Website.[12]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from Organic Chemistry Portal Website.[17]
-
BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved from BOC Sciences Website.[]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from Common Organic Chemistry Website.[13]
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A Senior Application Scientist's Guide to the Biological Activity Assay of Peptides Containing Diamino Acid Derivatives
Introduction: The Rising Significance of Diamino Acid-Containing Peptides in Drug Discovery
In the landscape of modern therapeutics, peptides have emerged as highly selective and potent drug candidates. Their functional diversity is significantly expanded by the incorporation of non-proteinogenic amino acids, among which diamino acid derivatives are of particular interest. These derivatives, such as L-2,4-diaminobutyric acid (Dab), L-2,3-diaminopropionic acid (Dap), and L-ornithine (Orn), introduce unique structural and physicochemical properties. The presence of an additional primary amine in their side chains, compared to their proteinogenic counterpart lysine, profoundly influences their biological activity, bioavailability, and proteolytic stability. This guide provides a comparative analysis of key biological activity assays for peptides incorporating these derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for their evaluation. We will delve into the causality behind experimental choices, present detailed protocols, and provide comparative data to inform the rational design of next-generation peptide therapeutics.
I. Antimicrobial Activity: Combating Resistance with Cationic Peptides
The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents. Cationic antimicrobial peptides (AMPs), particularly those enriched with diamino acids, are a promising class of molecules that can combat multidrug-resistant pathogens. Their primary mechanism of action involves the electrostatic attraction between the positively charged peptide and the negatively charged bacterial membrane, leading to membrane disruption and cell death.
A. The Minimum Inhibitory Concentration (MIC) Assay: A Cornerstone of Antimicrobial Susceptibility Testing
The MIC assay is the gold standard for determining the in vitro antimicrobial efficacy of a compound.[1] It quantifies the lowest concentration of a peptide that visibly inhibits the growth of a specific microorganism.
The broth microdilution method is a widely accepted and standardized technique for MIC determination.[2][3] It allows for the simultaneous testing of multiple peptide concentrations against a panel of microorganisms in a 96-well plate format, providing a high-throughput and reproducible assessment of antimicrobial potency. The choice of cation-adjusted Mueller-Hinton broth (CAMHB) is critical as it is a standardized medium for susceptibility testing of non-fastidious bacteria.
Caption: Workflow for the Broth Microdilution MIC Assay.
-
Peptide Preparation: Dissolve the peptide in a suitable solvent (e.g., 0.01% acetic acid) to create a stock solution.[4]
-
Bacterial Inoculum Preparation: From a fresh agar plate, select 3-5 colonies of the test microorganism and suspend them in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to obtain a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.[1]
-
Assay Plate Preparation: In a 96-well microtiter plate, perform two-fold serial dilutions of the peptide stock solution in CAMHB to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.[4]
B. Comparative Analysis of Antimicrobial Activity
The incorporation of different diamino acids can significantly impact the antimicrobial potency of a peptide. The following table provides a comparative overview of MIC values for various peptides containing diamino acid derivatives.
| Peptide | Diamino Acid Derivative | Target Microorganism | MIC (µM) | Reference |
| Melittin Analog | Lysine (natural) | E. coli | 1.25 | [5] |
| Melittin Analog | Ornithine | E. coli | 2.5 | [5] |
| Melittin Analog | Diaminobutyric Acid (Dab) | E. coli | 0.625 | [5] |
| Melittin Analog | Diaminopropionic Acid (Dap) | E. coli | 0.625 | [5] |
| Polybia-MPI | L-Lysine | E. coli | 4 | [3] |
| D-MPI (all D-amino acids) | D-Lysine | E. coli | 2 | [3] |
| SAMP P1-Arg | Arginine | P. aeruginosa | 43-76 | [6] |
| SAMP P2-Lys | Lysine | P. aeruginosa | >100 | [6] |
Key Insights:
-
Side Chain Length Matters: In the melittin analogs, shortening the side chain from lysine to Dab and Dap resulted in improved activity against E. coli.[5] This suggests that a shorter, more constrained cationic side chain may facilitate more effective membrane interaction.
-
Chirality and Stability: The D-enantiomer of Polybia-MPI (D-MPI) exhibited enhanced antimicrobial activity and improved stability against proteases compared to its L-counterpart.[3] This highlights the potential of using D-amino acids to overcome the limitation of proteolytic degradation.
-
Arginine vs. Lysine: For the synthetic antimicrobial peptides (SAMPs), the arginine-containing peptide (P1-Arg) was significantly more potent than the lysine-containing peptide (P2-Lys).[6] The guanidinium group of arginine is more basic and can form more hydrogen bonds than the primary amine of lysine, potentially leading to stronger interactions with the bacterial membrane.[7]
II. Anticancer Activity: Selectively Targeting Malignant Cells
Many antimicrobial peptides also exhibit potent anticancer activity.[8] Cancer cell membranes often have a higher net negative charge than normal cells due to an increased concentration of anionic molecules like phosphatidylserine on their outer leaflet. This provides a basis for the selective electrostatic interaction of cationic peptides, leading to cancer cell lysis.
A. The MTT Assay: Quantifying Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[9][10]
This assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, one can quantify the cytotoxic effect of a peptide on a cancer cell line.
Caption: Workflow for the MTT Cytotoxicity Assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[2]
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the test peptide. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.[2]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated as the peptide concentration that causes a 50% reduction in cell viability compared to the untreated control.[2]
B. Comparative Analysis of Anticancer Activity
The choice of diamino acid can significantly influence the anticancer efficacy and selectivity of a peptide.
| Peptide/Compound | Diamino Acid Derivative | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| PLO-based Polypeptide (PD4) | L-Ornithine | HepG2 | 20.1 | [13] |
| PLO-based Polypeptide (PD4) | L-Ornithine | A549 | 28.7 | [13] |
| PLO-based Polypeptide (PD4) | L-Ornithine | MCF-7 | 29.0 | [13] |
| L-2,4-Diaminobutyric Acid (DAB) | Diaminobutyric Acid | Hepatoma | Effective at 8 mmol/L | [14][15] |
| P-113 Analog (Nal-P-113) | Histidine (modified) | Various | Not specified, but highly effective | [16] |
| P-113 Analog (Bip-P-113) | Histidine (modified) | Various | Not specified, but highly effective | [16] |
Key Insights:
-
Ornithine's Potential: Poly(l-ornithine)-based polypeptides have demonstrated significant anticancer activity against various cancer cell lines, with IC₅₀ values in the low µg/mL range.[13]
-
DAB's Unique Mechanism: L-2,4-diaminobutyric acid has been shown to have a unique antitumor effect by accumulating in cancer cells, leading to hyperosmosis and cell lysis.[14]
-
Non-Natural Amino Acids for Enhanced Efficacy: The substitution of histidine with bulky non-natural amino acids in the P-113 peptide significantly enhanced its anticancer activity.[16] This suggests that strategic incorporation of non-proteinogenic amino acids can be a powerful tool for improving peptide therapeutics.
III. Enzyme Inhibition: Modulating Biological Pathways
Peptides containing diamino acid derivatives can also act as potent and selective enzyme inhibitors, making them valuable tools for studying biological pathways and as potential therapeutics for diseases characterized by aberrant enzyme activity.
A. In Vitro Enzyme Inhibition Assays: A Versatile Toolkit
A variety of in vitro assays can be employed to determine the inhibitory activity of peptides against specific enzymes. The choice of assay depends on the enzyme and the available substrates.
Enzyme inhibition assays typically involve measuring the rate of an enzyme-catalyzed reaction in the presence and absence of an inhibitor. This can be achieved by monitoring the consumption of a substrate or the formation of a product over time. Chromogenic or fluorogenic substrates are often used to generate a detectable signal.[2]
Caption: General workflow for an in vitro enzyme inhibition assay.
-
Reagent Preparation: Prepare an enzyme buffer, a solution of pancreatic lipase, and a solution of the chromogenic substrate p-nitrophenyl butyrate (pNPB). Prepare serial dilutions of the peptide inhibitor.
-
Assay Procedure: In a 96-well plate, mix the test sample with the enzyme buffer and incubate for 15 minutes at 37°C.[17]
-
Reaction Initiation: Add the pNPB substrate to the enzyme-inhibitor mixture to start the reaction.[17]
-
Signal Detection: After a further 15-minute incubation at 37°C, measure the absorbance of the released p-nitrophenol at 405 nm.[17]
-
IC₅₀ Calculation: The IC₅₀ value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
B. Comparative Analysis of Enzyme Inhibitory Activity
| Peptide/Compound | Diamino Acid Derivative | Target Enzyme | IC₅₀ | Reference |
| DCDX (D-stereoisomer) | Multiple D-amino acids | nAChR | 5x lower than L-isomer | [18] |
| 2,3,4-trihydroxybenzoic acid | (none) | α-amylase | 17.30 ± 0.73 mM | [17] |
Key Insights:
-
Stereochemistry Influences Potency: The D-stereoisomer of a peptide ligand for the nicotinic acetylcholine receptor (nAChR) was five times more potent than its L-counterpart, demonstrating the significant impact of stereochemistry on inhibitor binding.[18]
-
Structure-Activity Relationships: The inhibitory activity of benzoic acid derivatives against α-amylase is strongly influenced by the position and nature of substituents on the benzene ring, highlighting the importance of detailed structure-activity relationship (SAR) studies in inhibitor design.[17]
IV. Assessing Bioavailability and Stability: Critical Steps in Drug Development
Beyond primary biological activity, the therapeutic potential of a peptide is dictated by its bioavailability and stability. Assays that evaluate cell permeability and proteolytic resistance are therefore indispensable.
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that predicts the passive permeability of a compound across a lipid membrane.[5][14]
The assay utilizes a 96-well plate with a filter membrane coated with a lipid solution, creating an artificial membrane that mimics the lipid bilayer of a cell.[5] By measuring the concentration of the peptide in the donor and acceptor wells after a defined incubation period, the apparent permeability coefficient (Papp) can be calculated.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Key Insights on Cell Permeability:
-
Arginine's Superiority: Arginine-rich peptides generally exhibit higher cell permeability than their lysine-containing counterparts.[19] The guanidinium group of arginine is thought to form more stable and extensive interactions with the phosphate groups of the lipid bilayer, facilitating membrane translocation.[19]
-
Nα-Methylation: Nα-methylation of arginine residues in cell-penetrating peptides has been shown to increase their cellular uptake, likely by reducing the desolvation penalty associated with membrane crossing.[20]
B. Proteolytic Stability Assay
This assay evaluates the resistance of a peptide to degradation by proteases, which is a critical determinant of its in vivo half-life.
Peptides are incubated with proteases (e.g., trypsin, chymotrypsin, or serum) for various time points. The amount of intact peptide remaining is then quantified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Incubation: Incubate the peptide with a protease solution (e.g., 10% fetal bovine serum in PBS) at 37°C.[7]
-
Time Points: Collect aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., trifluoroacetic acid).
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.
-
Half-life Calculation: Determine the half-life (t₁/₂) of the peptide under the tested conditions.
Key Insights on Stability:
-
Non-Proteinogenic Amino Acids: The incorporation of non-proteinogenic amino acids, such as D-amino acids or other synthetic derivatives, is a well-established strategy to enhance the proteolytic stability of peptides.[7][21]
-
Side Chain Length: Modifying the side chain length of arginine and lysine residues can also improve resistance to trypsin digestion.[7]
V. Assessing Safety: The Hemolytic Assay
While potent biological activity is desired, it is equally crucial to ensure the safety of peptide candidates. The hemolytic assay is a primary screen for cytotoxicity against mammalian cells, using red blood cells (RBCs) as a model.
A. Hemolytic Assay: A Measure of Membrane Disruption
This assay quantifies the ability of a peptide to lyse red blood cells, which is an indicator of its general membrane-disrupting potential and potential for in vivo toxicity.
Peptides are incubated with a suspension of RBCs. If the peptide disrupts the RBC membrane, hemoglobin is released into the supernatant. The amount of released hemoglobin is quantified by measuring its absorbance at a specific wavelength (e.g., 540 nm).
-
RBC Preparation: Obtain fresh red blood cells and wash them several times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs in PBS to a final concentration of 2-4% (v/v).
-
Incubation: In a 96-well plate, mix the RBC suspension with serial dilutions of the peptide. Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation of Hemolysis: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls.
B. Comparative Analysis of Hemolytic Activity
| Peptide | Diamino Acid Derivative | % Hemolysis at a given concentration | Reference |
| D-MPI | D-Lysine | Lower than L-MPI | [3] |
| Melittin | Lysine | High | [5] |
| Melittin Analogs | Orn, Dab, Dap | Reduced compared to melittin | [5] |
| SAMP P1-Arg | Arginine | < 4% at 1000 µM | [6] |
| SAMP P2-Lys | Lysine | < 4% at 1000 µM | [6] |
Key Insights:
-
Therapeutic Index: A crucial parameter in peptide drug development is the therapeutic index, which is the ratio of the concentration that is toxic to host cells to the concentration that is effective against the target (e.g., bacteria or cancer cells). A high therapeutic index is desirable.
-
Modulating Hemolysis: The substitution of lysine with its shorter homologs (Orn, Dab, Dap) in melittin led to a reduction in hemolytic activity, demonstrating that modifications to the diamino acid side chain can be used to fine-tune the safety profile of a peptide.[5]
-
Low Hemolysis of SAMPs: The synthetic antimicrobial peptides P1-Arg and P2-Lys exhibited very low hemolytic activity, even at high concentrations, indicating a high degree of selectivity for microbial membranes over mammalian cell membranes.[6]
Conclusion: A Data-Driven Approach to Peptide Drug Discovery
The incorporation of diamino acid derivatives into peptides offers a powerful strategy to modulate their biological activity, stability, and safety. This guide has provided a comparative overview of the key assays used to evaluate these properties, emphasizing the importance of a data-driven approach to peptide design. By systematically comparing the effects of different diamino acid substitutions on antimicrobial, anticancer, and enzyme inhibitory activities, as well as on cell permeability and cytotoxicity, researchers can gain valuable insights into the structure-activity relationships that govern peptide function. The detailed protocols and comparative data presented herein serve as a practical resource to guide the rational design and development of novel peptide-based therapeutics with improved efficacy and safety profiles.
References
-
D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC - NIH. (2020, November 12). Retrieved from [Link]
-
Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (n.d.). Retrieved from [Link]
-
Antitumour Effect of L-2,4 Diaminobutyric Acid on a Hepatoma Cell Line - PubMed. (n.d.). Retrieved from [Link]
-
Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC - NIH. (2023, May 1). Retrieved from [Link]
-
Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC - PubMed Central. (2016, November 29). Retrieved from [Link]
-
Poly(l-Ornithine)-Based Polymeric Micelles as pH-Responsive Macromolecular Anticancer Agents - PMC - NIH. (2023, April 21). Retrieved from [Link]
-
Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues - NIH. (n.d.). Retrieved from [Link]
-
Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities - PMC - PubMed Central. (2025, December 2). Retrieved from [Link]
-
Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - MDPI. (n.d.). Retrieved from [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC - NIH. (n.d.). Retrieved from [Link]
-
Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli | ACS Synthetic Biology. (n.d.). Retrieved from [Link]
-
Dimerization and lysine substitution of melittin have differing effects on bacteria - PMC - NIH. (2024, October 7). Retrieved from [Link]
-
(PDF) Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids - ResearchGate. (2025, October 15). Retrieved from [Link]
-
Amphiphilic Cell-Penetrating Peptides Containing Arginine and Hydrophobic Residues as Protein Delivery Agents - MDPI. (n.d.). Retrieved from [Link]
-
Development of Aromatic-Linked Diamino Acid Antimicrobial Peptide Mimics with Low Hemolytic Toxicity and Excellent Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) | Journal of Medicinal Chemistry - ACS Publications. (2023, May 16). Retrieved from [Link]
-
(PDF) Synthetic Antimicrobial Peptides: III—Effect of Cationic Groups of Lysine, Arginine, and Histidine on Antimicrobial Activity of Peptides with a Linear Type of Amphipathicity - ResearchGate. (2025, August 5). Retrieved from [Link]
-
Enzymatic Preparation of Bioactive Peptides Exhibiting ACE Inhibitory Activity from Soybean and Velvet Bean: A Systematic Review - MDPI. (n.d.). Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - MDPI. (2023, August 17). Retrieved from [Link]
-
Peptides with Dual Antimicrobial–Anticancer Activity: Strategies to Overcome Peptide Limitations and Rational Design of Anticancer Peptides - MDPI. (n.d.). Retrieved from [Link]
-
Structure of the residues: arginine, ornithine, and amino hexanoic acid. - ResearchGate. (n.d.). Retrieved from [Link]
-
Unique antitumour effects of L-2,4 diaminobutyric acid on cultured hepatoma cells - PubMed. (n.d.). Retrieved from [Link]
-
Strategy to Enhance Anticancer Activity and Induced Immunogenic Cell Death of Antimicrobial Peptides by Using Non-Nature Amino Acid Substitutions - NIH. (2022, May 9). Retrieved from [Link]
-
HemPepPred: Quantitative Prediction of Peptide Hemolytic Activity Based on Machine Learning and Protein Language Model–Derived Features - MDPI. (n.d.). Retrieved from [Link]
-
(PDF) Antimicrobial Activity of Simple Dipeptides - ResearchGate. (2025, December 28). Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]
-
Unusual Amino Acids: Ornithine | LifeTein Peptide Blog. (2025, March 27). Retrieved from [Link]
-
Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab. (n.d.). Retrieved from [Link]
-
Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation - PMC - NIH. (n.d.). Retrieved from [Link]
-
Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - NIH. (n.d.). Retrieved from [Link]
-
Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC - NIH. (n.d.). Retrieved from [Link]
-
The antimicrobial peptides and their potential clinical applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
III—Effect of Cationic Groups of Lysine, Arginine, and Histidine on Antimicrobial Activity o. (n.d.). Retrieved from [Link]
-
Prediction of hemolytic peptides and their hemolytic concentration - PMC - NIH. (2025, February 4). Retrieved from [Link]
-
(PDF) Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids - ResearchGate. (2025, October 15). Retrieved from [Link]
-
A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - MDPI. (2022, May 5). Retrieved from [Link]
-
Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021, June 30). Retrieved from [Link]
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A Senior Application Scientist's Guide to Chiral HPLC Methodologies for the Enantiomeric Purity of (R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For chiral molecules such as (R)-ethyl 3-amino-2-(Cbz-amino)propanoate HCl, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is paramount. The presence of its corresponding (S)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even unforeseen toxicity.[1] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the robust determination of the enantiomeric purity of this compound, offering researchers and drug development professionals a comprehensive framework for selecting and implementing the most suitable analytical strategy.
The Analytical Challenge: Resolving Mirror Images
This compound possesses a single stereocenter, giving rise to two non-superimposable mirror images, or enantiomers. These enantiomers exhibit identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge.[1] Chiral chromatography, particularly HPLC, has emerged as the gold standard for this purpose, employing a chiral stationary phase (CSP) to create a diastereomeric interaction with the enantiomers, leading to differential retention and, consequently, separation.[2]
Primary Recommended Method: Direct Chiral HPLC with a Polysaccharide-Based CSP
Based on extensive experience and a review of established separation principles for N-protected amino acid esters, the primary recommended method for the enantiomeric purity of this compound is direct analysis on a polysaccharide-based chiral stationary phase.
Rationale and Mechanism
Polysaccharide-based CSPs, particularly those derived from amylose or cellulose coated or immobilized on a silica support, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including amino acid derivatives.[3][4] The chiral recognition mechanism is multifaceted, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide polymer. The carbamate groups on the polysaccharide backbone, along with the Cbz protecting group and the ester and amino functionalities of the analyte, provide multiple points of interaction, leading to the formation of transient, diastereomeric complexes with different stability constants, which is the basis for separation.
The selection of an amylose-based CSP, such as Chiralpak® IA or Chiralpak® AD-H, is often a successful starting point for N-protected amino acid esters.[3] These columns are known for their robustness and high resolving power for this class of compounds.
Experimental Protocol:
Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of ethyl 3-amino-2-(Cbz-amino)propanoate HCl with a resolution (Rs) of ≥ 1.5.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 250 x 4.6 mm
-
Mobile Phase: Hexane/2-Propanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Procedural Steps:
-
Equilibrate the Chiralpak® IA column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a solution of the racemic standard of ethyl 3-amino-2-(Cbz-amino)propanoate to determine the retention times of both enantiomers and to verify system suitability.
-
Inject the this compound sample.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times obtained from the racemic standard.
-
Calculate the enantiomeric purity by determining the peak area percentage of the (S)-enantiomer relative to the total peak area of both enantiomers.
Visualization of the Workflow
Caption: Workflow for Direct Chiral HPLC Analysis.
Comparative Analysis of Alternative Methods
While the direct method using a polysaccharide-based CSP is highly recommended, alternative approaches exist and may be advantageous under specific circumstances. A comparative overview is presented below.
| Feature | Method 1: Direct Chiral HPLC (Polysaccharide CSP) | Method 2: Indirect Chiral HPLC (Derivatization) | Method 3: Direct Chiral HPLC (Ligand-Exchange CSP) |
| Principle | Enantiomers form transient diastereomeric complexes with the CSP. | Enantiomers are derivatized with a chiral reagent to form stable diastereomers, which are then separated on an achiral column. | Enantiomers form ternary complexes with a metal ion and the chiral ligand on the CSP. |
| Chiral Stationary Phase | Chiralpak® IA (Amylose-based) | Standard C18 (achiral) | Chiralpak® WH (Amino acid-based) |
| Mobile Phase | Hexane/2-Propanol (Normal Phase) | Acetonitrile/Water with buffer (Reversed Phase) | Aqueous copper sulfate solution |
| Sample Preparation | Simple dissolution in mobile phase. | Requires a chemical derivatization step (e.g., with Marfey's reagent), followed by quenching and extraction.[5][6] | Dissolution in the aqueous mobile phase. |
| Development Time | Moderate; may require screening of several CSPs and mobile phases. | Can be more complex due to the need to optimize the derivatization reaction. | Generally straightforward for amino acid derivatives. |
| Robustness | High; immobilized CSPs are very durable. | Susceptible to variability in the derivatization reaction. | Can be sensitive to mobile phase pH and metal ion concentration. |
| Sensitivity | Good; dependent on the chromophore of the analyte. | Can be very high if the derivatizing agent has a strong chromophore. | Moderate. |
| Versatility | Broadly applicable to many classes of chiral compounds. | Limited to compounds with a reactive functional group (e.g., primary amine). | Primarily for amino acids and their derivatives.[7] |
| Potential Issues | High cost of chiral columns. | Incomplete derivatization, side reactions, or racemization during derivatization. | Column degradation with aggressive mobile phases; potential for metal leaching. |
In-Depth Look at Alternative Methodologies
Method 2: Indirect Chiral HPLC via Derivatization with Marfey's Reagent
This classical approach involves the reaction of the primary amine of the analyte with a chiral derivatizing agent, most commonly Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[5] This reaction creates a pair of stable diastereomers that can be readily separated on a standard achiral reversed-phase column, such as a C18.
Advantages:
-
Utilizes common and less expensive achiral HPLC columns.
-
The dinitrophenyl group in Marfey's reagent provides a strong chromophore, significantly enhancing detection sensitivity.
-
The elution order of the diastereomers can often be predicted, aiding in peak assignment.[6]
Disadvantages:
-
The derivatization step adds complexity and time to the analytical workflow.
-
The reaction must be driven to completion to ensure accurate quantification.
-
Potential for racemization of the analyte or the reagent under the reaction conditions can compromise the results.
-
The reagent itself and any by-products must be chromatographically resolved from the diastereomeric products.
Caption: Principle of the Indirect Chiral HPLC Method.
Method 3: Direct Chiral HPLC with a Ligand-Exchange CSP
Ligand-exchange chromatography is another direct approach that is particularly well-suited for the separation of amino acids and their derivatives.[7] CSPs like Chiralpak® WH contain a chiral amino acid (such as proline) bonded to the silica surface.
The separation is achieved by forming diastereomeric ternary complexes between a metal ion (typically copper(II)) in the mobile phase, the chiral selector on the stationary phase, and the enantiomers of the analyte. The differing stabilities of these complexes lead to different retention times.
Advantages:
-
Often provides excellent resolution for amino acid-based analytes.
-
The mechanism is well-understood, making method development relatively predictable.
Disadvantages:
-
The mobile phase contains metal salts, which can be harsh on the HPLC system and the column if not properly maintained.
-
The scope of application is generally narrower than that of polysaccharide-based CSPs.
-
The presence of the free primary amine in the analyte is crucial for the ligand exchange mechanism.
Conclusion and Recommendations
For the routine, high-throughput analysis of the enantiomeric purity of this compound, the direct chiral HPLC method using a polysaccharide-based stationary phase (Method 1) is the most robust, reliable, and efficient choice. Its broad applicability, ease of use, and the high resolving power of modern immobilized CSPs make it the industry standard for such applications.
The indirect method (Method 2) serves as a valuable orthogonal technique. It is particularly useful when high sensitivity is required or when a chiral column is not available. However, the additional sample preparation steps and the potential for artifacts from the derivatization reaction necessitate careful validation.
The ligand-exchange method (Method 3) is a more specialized technique. While it could be effective for this analyte, the advantages it offers over the polysaccharide-based method are minimal for this specific application, and the use of metal-containing mobile phases can be a practical drawback.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and available instrumentation. However, for a self-validating and trustworthy protocol, the direct method on a Chiralpak® IA or a similar amylose-based CSP stands out as the superior approach.
References
-
Yakhak Hoeji (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease (2026). ACS Publications. [Link]
-
Phenomenex (n.d.). Chiral HPLC Separations. [Link]
-
Daicel Chiral Technologies (2020). INSTRUCTION MANUAL FOR CHIRALPAK® WH. [Link]
-
MDPI (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
Fujii, K., et al. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC. [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]
-
Ilisz, I., et al. (2012). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. PubMed. [Link]
-
Preprints.org (2025). Molecular Dynamics of Enantiomeric Separation in HPLC. [Link]
-
Bhushan, R., & Brückner, H. (2007). Marfey's reagent for chiral amino acid analysis: A review. ResearchGate. [Link]
- Google Patents (n.d.).
-
RSC Publishing (n.d.). lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy. [Link]
-
Daicel and ChromTech columns - HPLC (n.d.). [Link]
-
Selvidge, J. (2024). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. YouTube. [Link]
-
ResearchGate (2009). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. [Link]
-
Fisher, G. H., & Tsesarskaia, M. (2012). HPLC methods for determination of D-aspartate and N-methyl-D-aspartate. Methods in molecular biology (Clifton, N.J.), 794, 253–264. [Link]
-
ResearchGate (2010). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]
Sources
- 1. HPLC methods for determination of D-aspartate and N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. chiraltech.com [chiraltech.com]
A Senior Application Scientist's Guide to Coupling Agents: DCC vs. HBTU for Modified Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, particularly when dealing with non-canonical or modified amino acids, the choice of coupling agent is a critical decision that profoundly impacts yield, purity, and the preservation of stereochemical integrity. This guide provides an in-depth, objective comparison of two stalwart coupling reagents: the classic carbodiimide, N,N'-Dicyclohexylcarbodiimide (DCC), and the widely adopted aminium salt, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU). As a senior application scientist, my aim is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering you to make informed decisions for your specific synthetic challenges.
The Fundamental Chemistry: Activating the Carboxyl Group
The formation of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amino group.[1] Both DCC and HBTU achieve this, but through distinct chemical pathways, each with its own set of advantages and potential pitfalls.
DCC: The Workhorse Carbodiimide
DCC has been a cornerstone of peptide synthesis for decades, valued for its cost-effectiveness and efficiency in many standard couplings.[1] Its mechanism involves the reaction with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with an amine to form the desired amide bond.
However, the O-acylisourea is prone to an intramolecular rearrangement to form a stable N-acylurea, a reaction that terminates the desired coupling. To mitigate this and to reduce the risk of racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always used in conjunction with DCC.[1][2] HOBt intercepts the O-acylisourea to form a more stable and less reactive HOBt-ester, which then aminolyzes to form the peptide bond with a lower risk of epimerization.[2][3]
HBTU: The Efficient Aminium Salt
HBTU belongs to the family of aminium/uronium salt-based coupling reagents, which are generally characterized by high reactivity and rapid reaction kinetics.[3] HBTU's structure incorporates an HOBt moiety, and its mechanism involves the rapid formation of an HOBt active ester from the carboxylic acid.[4] This in-situ formation of the active ester is highly efficient and less prone to the side reactions associated with the O-acylisourea intermediate of DCC.
A key operational difference is that HBTU-mediated couplings require the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), to neutralize the released proton and facilitate the reaction.[5]
Performance with Modified Amino Acids: A Comparative Analysis
The true test of a coupling reagent's utility in modern drug discovery and chemical biology lies in its performance with structurally diverse and often challenging modified amino acids. These can include N-methylated amino acids, α,α-disubstituted amino acids (e.g., Aib), β-amino acids, and peptoids.
| Feature | DCC/HOBt | HBTU | Rationale & Supporting Insights |
| Coupling Efficiency | Moderate to Good | High to Excellent | HBTU generally exhibits faster reaction kinetics and higher yields, especially for sterically hindered amino acids.[6] DCC/HOBt can be effective but may require longer reaction times or double coupling for challenging residues.[7] |
| Racemization Risk | Higher | Lower | The O-acylisourea intermediate in DCC couplings is more susceptible to racemization. The addition of HOBt significantly mitigates this, but HBTU, which rapidly forms the HOBt-ester, generally offers a greater degree of stereochemical preservation.[6] |
| Side Reactions | - N-acylurea formation- Dehydration of Asn/Gln | - Guanidinylation of the N-terminus | DCC's primary side reaction is the formation of the unreactive N-acylurea.[8] HBTU, if used in excess, can lead to the guanidinylation of the free N-terminal amine, capping the peptide chain.[6] |
| Byproduct Removal | Dicyclohexylurea (DCU) is insoluble and requires filtration. | Tetramethylurea and HOBt byproducts are soluble in common solvents. | The insolubility of DCU can be advantageous in solution-phase synthesis for easy removal, but problematic in solid-phase peptide synthesis (SPPS) as it can clog resin filters.[6] The soluble byproducts of HBTU are easily washed away in SPPS. |
| Cost | Low | High | DCC is a significantly more economical reagent compared to HBTU. |
| Handling | Moisture sensitive, potent allergen. | Generally stable, but can be moisture sensitive. | Both reagents should be handled with appropriate personal protective equipment. |
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the use of DCC/HOBt and HBTU in solid-phase peptide synthesis (SPPS). It is crucial to note that optimization may be required based on the specific modified amino acid and peptide sequence.
Protocol 1: DCC/HOBt Mediated Coupling of a Modified Amino Acid
This protocol is suitable for solution-phase synthesis or for SPPS where the insolubility of DCU is manageable.
Materials:
-
Fmoc-protected modified amino acid (1.5 equivalents)
-
HOBt (1.5 equivalents)
-
DCC (1.5 equivalents)
-
Resin-bound peptide with a free N-terminus
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the resin in DMF. Deprotect the N-terminal Fmoc group using a standard 20% piperidine in DMF solution. Wash the resin thoroughly with DMF.
-
Activation: In a separate reaction vessel, dissolve the Fmoc-protected modified amino acid and HOBt in DMF. Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC in DMF to the amino acid/HOBt mixture.
-
Stir the activation mixture at 0°C for 10-15 minutes. A white precipitate of DCU will begin to form.
-
Coupling: Filter the cold activation mixture to remove the precipitated DCU and add the filtrate to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For sterically hindered amino acids, the reaction time may need to be extended to 48 hours.[7]
-
Monitoring and Washing: Monitor the coupling progress using a qualitative ninhydrin test. A negative result (yellow beads) indicates complete coupling.
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove any remaining soluble reagents and byproducts.
Protocol 2: HBTU Mediated Coupling of a Modified Amino Acid
This protocol is highly effective for a wide range of modified amino acids, including sterically hindered residues, and is well-suited for automated SPPS.
Materials:
-
Fmoc-protected modified amino acid (2.0 equivalents)
-
HBTU (2.0 equivalents)
-
DIPEA (4.0 equivalents)
-
Resin-bound peptide with a free N-terminus
-
DMF
Procedure:
-
Resin Preparation: Swell the resin and deprotect the N-terminus as described in Protocol 1.
-
Activation and Coupling (In-situ): In a separate vessel, dissolve the Fmoc-protected modified amino acid and HBTU in DMF.
-
Add the amino acid/HBTU solution to the deprotected resin.
-
Add DIPEA to the reaction mixture to initiate the coupling reaction.
-
Agitate the mixture at room temperature for 30-60 minutes. For particularly difficult couplings, the reaction time can be extended.[5]
-
Monitoring and Washing: Monitor the reaction with the ninhydrin test.
-
Upon completion, drain the reaction solution and wash the resin extensively with DMF to remove all soluble byproducts and excess reagents.
Decision-Making Workflow for Coupling Agent Selection
The choice between DCC and HBTU is not always straightforward and depends on a variety of factors. The following workflow can guide your decision-making process.
Conclusion: A Field-Proven Perspective
From a practical standpoint, for the synthesis of peptides containing modified amino acids, HBTU is often the superior choice when prioritizing reaction efficiency, speed, and the minimization of racemization . Its ease of use in automated solid-phase synthesizers and the straightforward removal of its byproducts make it a robust and reliable option for complex peptide targets.
However, DCC remains a valuable and cost-effective tool, particularly for solution-phase synthesis and for less challenging couplings where its potential drawbacks can be effectively managed . The judicious use of HOBt as an additive is non-negotiable when employing DCC to ensure acceptable levels of purity and stereochemical integrity.
Ultimately, the optimal coupling strategy is context-dependent. A thorough understanding of the mechanisms and limitations of each reagent, coupled with careful experimental design and monitoring, will pave the way for the successful synthesis of even the most challenging modified peptides.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. (2023, February 1). YouTube. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
- S. Y. Han and Y. A. Kim, "Recent development of peptide coupling reagents in organic synthesis," Tetrahedron, vol. 60, no. 11, pp. 2447-2467, 2004.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1147 - Coupling Dialkylglycines. Retrieved from [Link]
- Hardy, P. M., & Lingham, I. N. (1983). The protection of side-chains in peptide synthesis. International journal of peptide and protein research, 21(4), 392-405.
Sources
A Comparative Guide to the Cost-Effectiveness of Chiral Building Blocks in Peptidomimetic Synthesis: CAS 264235-79-2 versus a De Novo Approach from D-Serine
For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptidomimetics, the strategic selection of building blocks is a critical determinant of project timelines, resource allocation, and overall cost-effectiveness. This guide provides an in-depth technical comparison between two distinct strategies for incorporating a key chiral motif, (R)-2,3-diaminopropanoic acid (DAP), into a target molecule.
The first approach involves the direct use of a pre-functionalized, enantiomerically pure building block, (R)-ethyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate hydrochloride (CAS 264235-79-2) . The second strategy is a de novo synthesis of the DAP core from a more fundamental and readily available chiral precursor, Nα-Fmoc-O-tert-butyl-d-serine .
This guide will dissect the synthetic pathways, analyze the experimental data for each approach, and provide a comprehensive cost-effectiveness analysis to empower researchers to make informed decisions based on the specific needs of their project.
Introduction to the Synthetic Challenge
The 2,3-diaminopropanoic acid (DAP) scaffold is a crucial component in a variety of biologically active molecules, including peptide nucleic acids, enzyme inhibitors, and other peptidomimetics. The precise stereochemical control at the Cα and Cβ positions is often paramount for biological activity. The synthetic challenge, therefore, lies not only in the efficient construction of the DAP core but also in maintaining its chiral integrity throughout the synthetic sequence.
The direct incorporation of a pre-synthesized and protected chiral building block like CAS 264235-79-2 offers a seemingly straightforward path. However, the convenience of fewer synthetic steps in-house must be weighed against the typically higher procurement cost of such specialized reagents. Conversely, a de novo synthesis from a simpler chiral starting material presents a lower initial investment in raw materials but necessitates a multi-step sequence with its own set of challenges, including cumulative yield loss and increased labor.
Comparative Analysis of Synthetic Strategies
This section will detail the two synthetic strategies, presenting a head-to-head comparison of their key attributes.
Strategy 1: Direct Incorporation of CAS 264235-79-2
This approach leverages the commercially available, enantiomerically pure (R)-ethyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate hydrochloride. The synthesis of a target peptidomimetic would typically involve the deprotection of the primary amine followed by coupling with a carboxylic acid partner.
Key Features:
-
Fewer Synthetic Steps: This is the most significant advantage, reducing in-house development and synthesis time.
-
Guaranteed Chirality: The stereocenter is pre-defined, eliminating the need for chiral separations or asymmetric synthesis steps.
-
Higher Initial Cost: As a specialized building block, the initial procurement cost is considerably higher than for basic amino acids.
Illustrative Synthetic Workflow:
Caption: Workflow for direct incorporation of CAS 264235-79-2.
Strategy 2: De Novo Synthesis from Nα-Fmoc-O-tert-butyl-d-serine
This multi-step approach constructs the desired orthogonally protected DAP derivative from a readily available and less expensive chiral starting material. The synthesis proceeds through the formation of a serine-derived aldehyde, followed by reductive amination and subsequent oxidation.[1]
Key Features:
-
Lower Starting Material Cost: Nα-Fmoc-O-tert-butyl-d-serine is a common reagent in peptide synthesis and is significantly cheaper on a molar basis than CAS 264235-79-2.
-
Greater Flexibility: This approach allows for the introduction of various protecting groups at the Nβ position during the reductive amination step, offering greater synthetic flexibility.
-
Multiple Synthetic Steps: The multi-step nature of this strategy increases the overall synthesis time and labor.
-
Cumulative Yield Loss: The overall yield is a product of the yields of each individual step, which can lead to a lower final product amount compared to a shorter route with a high-yielding final step.
Illustrative Synthetic Workflow:
Caption: Workflow for the de novo synthesis of a protected DAP derivative.
Experimental Data and Performance Comparison
The following table summarizes the key experimental parameters for both synthetic strategies. The data for the de novo synthesis is based on a published procedure.[1] The yield for the direct coupling of CAS 264235-79-2 is an estimate based on standard peptide coupling reactions.
| Parameter | Strategy 1: Direct Incorporation of CAS 264235-79-2 | Strategy 2: De Novo Synthesis from D-Serine |
| Number of Synthetic Steps | 1 (in-house) | 5 |
| Starting Material | This compound | Nα-Fmoc-O-tert-butyl-d-serine |
| Key Transformations | Peptide Coupling | Weinreb amide formation, Reduction, Reductive Amination, Oxidation, Esterification |
| Typical Overall Yield | ~80-90% (estimated for coupling) | ~60-70% (cumulative over 5 steps) |
| Purification | Single final purification | Purification required at multiple steps |
| Process Time | Short (1-2 days) | Long (5-7 days) |
| Flexibility | Limited to the provided protecting groups | High flexibility in choice of Nβ-protecting group |
Cost-Effectiveness Analysis
To provide a tangible comparison, a cost analysis was performed based on commercially available reagent prices. Prices are indicative and can vary based on supplier, purity, and scale.
| Reagent | CAS Number | Typical Price (per gram) | Molar Cost (per mole) |
| This compound | 264235-79-2 | ~$200 - $300 | ~$60,000 - $90,000 |
| Nα-Fmoc-O-tert-butyl-d-serine | 128107-47-1 | ~$15 - $30 | ~$5,750 - $11,500 |
| D-Serine methyl ester hydrochloride | 5874-57-7 | ~$5 - $10 | ~$320 - $640 |
Analysis:
The initial cost of the starting material for Strategy 1 is significantly higher, by an order of magnitude, than for Strategy 2. While the de novo synthesis requires additional reagents and solvents for its multiple steps, the primary cost driver remains the initial chiral building block.
Assuming a hypothetical synthesis of 1 gram of the final protected DAP derivative, and factoring in the respective overall yields, the raw material cost for the de novo approach is substantially lower. However, this does not account for the "soft costs" associated with the multi-step synthesis, including:
-
Labor: The time and expertise of a skilled chemist for a week-long synthesis.
-
Solvents and Reagents: The cost of all other chemicals and purification media.
-
Analytical Costs: In-process monitoring and characterization at each step.
-
Opportunity Cost: The time that could be spent on other research and development activities.
Conclusion and Recommendations
The choice between direct incorporation of a specialized building block and a de novo synthesis is a classic "build versus buy" decision in chemical synthesis.
Strategy 1 (Direct Incorporation of CAS 264235-79-2) is recommended when:
-
Speed is critical: For fast-paced drug discovery projects, the time saved by a shorter synthetic route can be invaluable.
-
Small quantities are required: For initial screening or proof-of-concept studies, the higher material cost may be justified by the rapid access to the target compound.
-
In-house synthetic resources are limited: If a dedicated synthesis team is not available, purchasing the advanced intermediate is the more practical option.
Strategy 2 (De Novo Synthesis from D-Serine) is recommended when:
-
Cost of goods is a major concern: For later-stage development and scale-up, the lower raw material cost of the de novo route becomes a significant advantage.
-
Larger quantities are needed: The cost benefits of this approach are amplified at a larger scale.
-
Synthetic flexibility is required: The ability to introduce different protecting groups at the Nβ-position can be crucial for the overall synthetic strategy.
Ultimately, the most cost-effective approach is project-dependent. A thorough evaluation of the project's timeline, budget, and synthetic requirements is essential to making the optimal decision.
Experimental Protocols
Strategy 1: General Protocol for Peptide Coupling using CAS 264235-79-2
-
Deprotection: To a solution of (R)-ethyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a base such as diisopropylethylamine (DIPEA) (2.2 eq) and stir at room temperature for 30 minutes.
-
Coupling: To the resulting solution of the free amine, add the carboxylic acid (1.1 eq), a coupling agent such as HATU (1.1 eq), and continue stirring at room temperature.
-
Work-up and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction, perform an aqueous work-up, and purify the crude product by flash column chromatography to afford the target peptidomimetic.
Strategy 2: Protocol for the De Novo Synthesis of a Protected DAP Derivative[1]
This is a multi-step synthesis. The detailed procedure can be found in the cited reference. A summary of the key steps is provided below:
-
Weinreb Amide Formation: Nα-Fmoc-O-tert-butyl-d-serine is converted to the corresponding Weinreb amide.
-
Reduction to Aldehyde: The Weinreb amide is reduced to the serine-derived aldehyde using a suitable reducing agent like LiAlH4.
-
Reductive Amination: The aldehyde is reacted with a primary amine or sulfonamide in the presence of a reducing agent (e.g., sodium cyanoborohydride) and a Lewis acid (e.g., Ti(OiPr)4) to form the 2,3-diaminopropanol derivative.
-
Oxidation: The primary alcohol of the diaminopropanol is oxidized to a carboxylic acid using, for example, a TEMPO-mediated oxidation.
-
Esterification: The carboxylic acid is esterified to yield the final protected DAP derivative.
References
- Sigma-Aldrich. (R)-ETHYL 3-AMINO-2-(CBZ-AMINO)
-
Pessina, A., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1313. [Link]
- ChemicalBook. Fmoc-O-tert-butyl-D-serine.
- IndiaMART. D-Serine methyl ester hydrochloride.
Sources
Safety Operating Guide
Comprehensive Safety and Handling Guide for (R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL is a key building block in synthetic organic chemistry, particularly in the fields of peptide and medicinal chemistry. As a protected amino acid derivative, its proper handling is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential safety and logistical information, including operational and disposal plans, grounded in established safety protocols for similar chemical entities.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are anticipated to be:
-
Skin and Eye Irritation: Amine hydrochlorides can cause irritation upon contact with the skin and serious eye irritation or damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of the dust may cause respiratory irritation.[2][3]
-
Harmful if Swallowed: Ingestion may be harmful.
A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used and the specific laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.[2][4][5]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against dust particles and potential splashes. Standard safety glasses are insufficient. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation. Gloves should be inspected before use and changed regularly. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if dust cannot be controlled. | Prevents inhalation of irritating dust particles. The specific type of respirator should be chosen based on a risk assessment.[2][4] |
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step handling protocol is crucial for minimizing risk and ensuring the quality of your research.
-
Designated Work Area: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, and sealable containers, are within the fume hood to minimize movement and potential for spills.
-
Don PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.
-
Weighing the Compound:
-
Carefully open the container within the fume hood.
-
Use a clean, dry spatula to transfer the desired amount of the solid onto weighing paper or into a suitable container.
-
Avoid creating dust. If the compound is a fine powder, consider using a low-flow nitrogen stream to gently blanket the weighing area to minimize dust dispersion.
-
-
Dissolving the Compound:
-
If preparing a solution, add the solvent to the weighed solid in a closed container (e.g., a flask with a septum).
-
Gently swirl or stir the mixture to dissolve. Avoid vigorous shaking that could create aerosols.
-
-
Post-Handling:
-
Securely close the primary container of this compound.
-
Clean any residual dust from the work surface using a damp cloth or a vacuum with a HEPA filter. Do not use compressed air to clean surfaces, as this will disperse dust.
-
Properly dispose of all contaminated materials as described in the disposal section.
-
Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water.
-
Safe Handling Workflow Diagram
A visual representation of the safe handling workflow for this compound.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1][3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: Prevent further spread of the spill.
-
Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[3] For larger spills, absorb with an inert material and place in a suitable container.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent and dispose of all cleanup materials as hazardous waste.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and cleaning materials, should be placed in a designated hazardous waste container.
-
Disposal Route: All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.[3]
By adhering to these safety and handling guidelines, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment for all.
References
-
What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. [Link]
-
MSDS of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride. - Chem-Supply. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
